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Tert-butyl 8-oxa-2,5-diazaspiro[3.5]nonane-5-carboxylate Documentation Hub

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  • Product: Tert-butyl 8-oxa-2,5-diazaspiro[3.5]nonane-5-carboxylate
  • CAS: 1251020-41-3

Core Science & Biosynthesis

Foundational

Solubility Profiling of Tert-butyl 8-oxa-2,5-diazaspiro[3.5]nonane-5-carboxylate: A Framework for Drug Development

An In-Depth Technical Guide Abstract Tert-butyl 8-oxa-2,5-diazaspiro[3.5]nonane-5-carboxylate is a spirocyclic scaffold of increasing interest in medicinal chemistry, valued for its three-dimensional architecture. A thor...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract

Tert-butyl 8-oxa-2,5-diazaspiro[3.5]nonane-5-carboxylate is a spirocyclic scaffold of increasing interest in medicinal chemistry, valued for its three-dimensional architecture. A thorough understanding of its solubility in common organic solvents is a cornerstone for its effective use in synthesis, purification, formulation, and screening cascades. This guide provides a comprehensive framework for researchers and drug development professionals to systematically determine and interpret the solubility profile of this compound. We will explore the theoretical underpinnings of its solubility based on molecular structure, present a validated experimental protocol for accurate measurement, and offer insights into the practical application of the resulting data.

Introduction: The Imperative of Solubility in Drug Discovery

Spirocyclic scaffolds, such as tert-butyl 8-oxa-2,5-diazaspiro[3.5]nonane-5-carboxylate, are increasingly utilized in modern drug design to "escape from flatland" and access novel chemical space with improved physicochemical properties. However, the successful progression of any candidate molecule from a lab-scale curiosity to a viable therapeutic is fundamentally dependent on its solubility. Solubility dictates critical parameters including bioavailability, ease of formulation, and the feasibility of process chemistry.[1][2] Poor solubility can terminate the development of an otherwise promising compound.

Given the nascent stage of research into many novel scaffolds, specific physicochemical data, such as solubility in a range of organic solvents, is often not publicly available. This guide, therefore, serves as both a theoretical treatise and a practical handbook. It establishes a robust methodology for researchers to generate reliable solubility data for tert-butyl 8-oxa-2,5-diazaspiro[3.5]nonane-5-carboxylate, enabling informed decisions in synthesis, purification, and early-stage formulation.

Theoretical Analysis of Solubility

The principle of "like dissolves like" provides a foundational framework for predicting solubility.[3] This is governed by the balance of intermolecular forces between the solute and the solvent. An analysis of the molecular structure of tert-butyl 8-oxa-2,5-diazaspiro[3.5]nonane-5-carboxylate allows for qualitative predictions.

Molecular Structure of Tert-butyl 8-oxa-2,5-diazaspiro[3.5]nonane-5-carboxylate:

  • Polar Features:

    • Ether Oxygen: A hydrogen bond acceptor.

    • Carbamate Group: Contains both hydrogen bond accepting (carbonyl oxygen) and donating (N-H, although sterically hindered) potential, and contributes significant polarity.

    • Secondary Amine: A key site for hydrogen bond donation and acceptance.

  • Non-Polar Features:

    • Tert-butyl Group: A bulky, hydrophobic moiety that will sterically hinder some interactions and favor solubility in less polar environments.

    • Cyclobutane and Tetrahydropyran Rings: The aliphatic hydrocarbon backbone contributes to non-polar character.

Predicted Solubility Trends:

  • High Solubility: Expected in polar protic solvents (e.g., Methanol, Ethanol) and polar aprotic solvents (e.g., DMSO, DMF), which can engage in hydrogen bonding and strong dipole-dipole interactions.

  • Moderate Solubility: Likely in solvents of intermediate polarity such as Dichloromethane (DCM) and Tetrahydrofuran (THF).

  • Low Solubility: Predicted in non-polar solvents (e.g., Hexane, Toluene), where the polar functional groups cannot be effectively solvated.

Experimental Design for Thermodynamic Solubility Determination

To obtain definitive and reproducible data, the shake-flask equilibrium method is the gold standard.[4] This technique measures thermodynamic solubility, which is the saturation concentration of the most stable crystalline form of the compound in a solvent at a specific temperature and pressure.[2][4] This contrasts with kinetic solubility assays, which are faster but can yield higher, non-equilibrium values that may be misleading for formulation and process development.[2][5]

The following workflow provides a logical sequence for executing the solubility determination experiments.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Equilibration cluster_proc Phase 3: Sample Processing cluster_analysis Phase 4: Analysis & Quantification prep_compound Weigh Compound prep_solvents Prepare Solvent Aliquots prep_cal Prepare Calibration Standards add_excess Add Excess Solid to Solvent prep_cal->add_excess agitate Agitate at Constant Temp (e.g., 25°C for 24-48h) add_excess->agitate separate Separate Solid/Liquid (Centrifugation) agitate->separate sample Collect Supernatant separate->sample filter Filter Supernatant (0.22 µm PTFE) sample->filter dilute Dilute Sample filter->dilute hplc Analyze via HPLC-UV/LC-MS dilute->hplc quantify Quantify vs. Calibration Curve hplc->quantify result Calculate Solubility (mg/mL or mM) quantify->result

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Experimental Protocol: Shake-Flask Method

This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

4.1. Materials and Equipment

  • Tert-butyl 8-oxa-2,5-diazaspiro[3.5]nonane-5-carboxylate (solid, >98% purity)

  • HPLC-grade organic solvents (see Table 1)

  • Analytical balance

  • 2 mL glass vials with screw caps

  • Orbital shaker with temperature control

  • Benchtop centrifuge

  • Calibrated pipettes

  • Syringes and 0.22 µm PTFE syringe filters (low-binding)

  • HPLC-UV or LC-MS system

4.2. Procedure

  • Preparation of Vials:

    • Accurately weigh approximately 5-10 mg of the compound into each of several 2 mL glass vials. The key is to ensure an excess of solid will remain after equilibrium is reached. Record the exact mass.

    • Add 1.0 mL of the selected organic solvent to each vial.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation speed.

    • Causality: Agitation ensures continuous interaction between the solid and the solvent, facilitating the dissolution process until equilibrium is achieved. A period of 24 to 48 hours is typically sufficient to ensure true thermodynamic equilibrium is reached.[4]

  • Sample Processing:

    • After the equilibration period, visually confirm that excess solid remains in each vial. This is a critical self-validation step; if all solid has dissolved, the solution was not saturated, and the experiment must be repeated with more solute.

    • Centrifuge the vials at high speed (e.g., 10,000 x g) for 10 minutes to pellet the undissolved solid.

    • Causality: Centrifugation cleanly separates the bulk of the solid from the saturated supernatant without disturbing the equilibrium.

    • Carefully withdraw an aliquot of the clear supernatant.

    • Immediately filter the aliquot through a 0.22 µm PTFE syringe filter into a clean HPLC vial. This removes any remaining microscopic particulates. Pre-conditioning the filter by discarding the first ~100 µL is good practice to prevent loss of analyte due to adsorption.[4]

  • Quantification:

    • Prepare a series of calibration standards of the compound in a suitable solvent (e.g., acetonitrile) at known concentrations.

    • Analyze the calibration standards using a validated HPLC-UV or LC-MS method to generate a standard curve (Peak Area vs. Concentration).

    • Analyze the filtered, saturated samples. It may be necessary to dilute the samples to bring them within the linear range of the calibration curve.

    • Use the standard curve to determine the concentration of the compound in the diluted samples.

  • Calculation:

    • Calculate the original concentration in the saturated solution, accounting for any dilution factors.

    • Express the final solubility in appropriate units, such as mg/mL or mmol/L.

Data Presentation and Interpretation

Quantitative solubility data should be organized systematically for easy comparison and analysis. The following table provides a template for recording experimental results.

Table 1: Solubility Data for Tert-butyl 8-oxa-2,5-diazaspiro[3.5]nonane-5-carboxylate at 25 °C

SolventSolvent ClassPolarity IndexMeasured Solubility (mg/mL)
HexaneNon-Polar0.1[Experimental Value]
TolueneNon-Polar2.4[Experimental Value]
Dichloromethane (DCM)Polar Aprotic3.1[Experimental Value]
Tetrahydrofuran (THF)Polar Aprotic4.0[Experimental Value]
Ethyl AcetatePolar Aprotic4.4[Experimental Value]
AcetonePolar Aprotic5.1[Experimental Value]
Acetonitrile (ACN)Polar Aprotic5.8[Experimental Value]
Isopropanol (IPA)Polar Protic3.9[Experimental Value]
Ethanol (EtOH)Polar Protic4.3[Experimental Value]
Methanol (MeOH)Polar Protic5.1[Experimental Value]
Dimethylformamide (DMF)Polar Aprotic6.4[Experimental Value]
Dimethyl Sulfoxide (DMSO)Polar Aprotic7.2[Experimental Value]

Interpreting the Results: The collected data will provide a clear, empirical understanding of the compound's behavior. This data is invaluable for:

  • Process Chemistry: Selecting appropriate solvents for reaction workups and crystallization/purification.

  • Formulation Science: Identifying potential co-solvents or vehicle systems for preclinical studies.

  • Screening Assays: Ensuring the compound remains in solution during biological assays, often performed from a DMSO stock.[6]

Conclusion

While predictive models offer initial guidance, the empirical determination of solubility remains an indispensable activity in drug discovery and development.[1][7] The lack of public data on the solubility of tert-butyl 8-oxa-2,5-diazaspiro[3.5]nonane-5-carboxylate necessitates a rigorous, in-house investigation. By applying the theoretical principles and the detailed shake-flask protocol outlined in this guide, researchers can generate the high-quality, reliable data required to make informed decisions, mitigate risks associated with poor solubility, and ultimately accelerate their research programs.

References

  • Vertex AI Search Result. (2014). How to predict the solubility of an organic compound in different kinds of solvents?
  • Gracin, S., & Rasmuson, Å. C. (2002). Prediction of Solubility of Solid Organic Compounds in Solvents by UNIFAC. Industrial & Engineering Chemistry Research, 41(20), 5146-5159. Available at: [Link]

  • Zhang, Y., et al. (2022). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Journal of Cheminformatics, 14(1), 1-13. Available at: [Link]

  • Garrido, G., et al. (2021). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. ChemRxiv. Available at: [Link]

  • Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(1), 5753. Available at: [Link]

  • Alsenz, J., & Kansy, M. (2007). A review of methods for solubility determination in biopharmaceutical drug characterisation. Journal of Pharmaceutical and Biomedical Analysis, 44(3), 561-576.
  • Pion Inc. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.
  • Di, L., & Kerns, E. H. (2013). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. American Pharmaceutical Review. Available at: [Link]

Sources

Exploratory

Technical Whitepaper & Advanced MSDS: Tert-butyl 8-oxa-2,5-diazaspirononane-5-carboxylate in Drug Discovery

Technical Whitepaper & Advanced MSDS: Tert-butyl 8-oxa-2,5-diazaspiro[1]nonane-5-carboxylate in Drug Discovery Executive Summary & Structural Significance In modern drug discovery, spirocyclic scaffolds have emerged as c...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper & Advanced MSDS: Tert-butyl 8-oxa-2,5-diazaspiro[1]nonane-5-carboxylate in Drug Discovery

Executive Summary & Structural Significance

In modern drug discovery, spirocyclic scaffolds have emerged as critical structural motifs. By providing rigid, three-dimensional vectors, they enhance target binding affinity while optimizing physicochemical properties such as aqueous solubility and metabolic stability. As detailed by1, these motifs are increasingly utilized in the design of PROTAC degraders and covalent inhibitors[1].

Tert-butyl 8-oxa-2,5-diazaspiro[2]nonane-5-carboxylate (CAS: 1251020-41-3) is a premier building block in this category. It features an orthogonal protection strategy: one nitrogen is masked by a tert-butyloxycarbonyl (Boc) group, while the other remains a free secondary amine ready for immediate functionalization. This whitepaper transcends a traditional Material Safety Data Sheet (MSDS) by integrating rigorous safety data with the underlying chemical causality, ensuring that researchers can safely deploy this molecule in complex synthetic workflows.

Physicochemical Profile & Hazard Causality

To handle this compound safely, one must understand the relationship between its molecular structure and its reactivity. The presence of the unprotected secondary amine dictates the primary hazard profile, while the Boc group governs its thermal limitations.

Table 1: Physicochemical Properties
PropertyValueCausality / Synthetic Relevance
CAS Number 1251020-41-3Unique identifier for regulatory compliance and inventory tracking.
Molecular Formula C₁₁H₂₀N₂O₃Defines the stoichiometry for equivalent calculations.
Molecular Weight 228.29 g/mol Essential for precise molarity in synthetic workflows.
Structural Class Boc-protected diazaspirocycleProvides rigid 3D vectors for bioisosteric replacement in drug design.
Storage Conditions 2-8 °C (under Argon/N₂)Prevents oxidative degradation of the amine and slow carbamate hydrolysis.

According to the 3, this compound is classified under several acute GHS hazard categories[3].

Table 2: GHS Hazard Classifications & Mitigation
Hazard CodeClassificationChemical CausalityMitigation Strategy
H302 + H312 + H332 Acute Toxicity (Oral, Dermal, Inhalation)Systemic absorption of the spirocyclic amine disrupts cellular pathways.Handle exclusively in a certified fume hood; wear nitrile gloves and a lab coat.
H315 Skin IrritationLocalized alkalinity of the free secondary amine disrupts the acid mantle of the skin.Immediate washing with copious amounts of water upon contact.
H318 Serious Eye DamageHigh pH microenvironment upon contact with ocular moisture causes rapid corneal saponification.Mandatory use of tightly sealed, splash-proof safety goggles.
H336 STOT SE 3 (Narcotic Effects)Volatilization or aerosolization leads to central nervous system depression.Ensure adequate ventilation; avoid aerosol-generating procedures.

Stability and Thermolytic Degradation Mechanics

Maintaining the structural integrity of this spirocycle is paramount for downstream synthetic success.

  • Thermal Stability & Decarboxylation: The Boc protecting group is a carbamate that is stable at ambient temperatures. However, differential scanning calorimetry of comparable Boc-protected diazaspiro salts demonstrates that thermolytic decarboxylation occurs above ~230 °C, as noted by 4[4]. At this threshold, the molecule releases carbon dioxide and isobutene gas. Heating sealed vessels containing this compound can lead to dangerous pressure buildup and potential explosion.

  • Oxidative and Hydrolytic Stability: While the Boc group is highly labile under acidic conditions[5], the free amine is susceptible to gradual oxidation. Storage must be maintained at 2-8 °C under an inert atmosphere to prevent the formation of N-oxides and to exclude atmospheric moisture.

Self-Validating Synthetic Workflow

In drug discovery, this building block is typically functionalized at the free amine, followed by Boc deprotection to reveal the second nitrogen for further elaboration. The following protocol integrates safety and chemical validation at every step.

MSDS_Workflow A Tert-butyl 8-oxa-2,5-diazaspiro[3.5]nonane -5-carboxylate (SM) B Electrophilic N-Functionalization (Amidation/Alkylation) A->B Add Electrophile & Base C Acid-Mediated Boc Deprotection (TFA or HCl) B->C Isolate & Cleave Carbamate D Target Spirocyclic Drug Scaffold C->D Neutralize & Purify E Hazard Mitigation (Fume Hood, PPE, Inert Gas) E->A Prevent H318/H315 E->B Control Exotherms E->C Vent CO2/Isobutene

Caption: Workflow for the safe functionalization and deprotection of the diazaspiro[2]nonane scaffold.

Detailed Methodology: N-Functionalization and Boc-Deprotection

Step 1: Electrophilic Coupling (Amidation/Alkylation)

  • Procedure: Dissolve 1.0 equivalent of the starting material in anhydrous dichloromethane (DCM) within a flame-dried flask under an argon atmosphere. Add 1.5 equivalents of N,N-Diisopropylethylamine (DIPEA), followed by 1.1 equivalents of the target electrophile (e.g., acyl chloride) at 0 °C.

  • Causality & Safety: Argon prevents atmospheric moisture from hydrolyzing the electrophile. Conducting the addition at 0 °C mitigates the exothermic nature of the coupling, preventing solvent boil-off and minimizing inhalation risks (H332).

  • Self-Validation: Monitor the reaction via LC-MS. The disappearance of the m/z 229 [M+H]⁺ peak confirms complete conversion.

Step 2: Aqueous Workup and Isolation

  • Procedure: Quench the reaction with saturated aqueous NaHCO₃. Extract the organic layer, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure with a water bath temperature not exceeding 40 °C.

  • Causality & Safety: NaHCO₃ safely neutralizes excess acid and removes DIPEA salts without risking the acid-sensitive Boc group. Keeping the bath temperature below 40 °C prevents premature thermal degradation.

Step 3: Acid-Mediated Boc Deprotection

  • Procedure: Resuspend the isolated intermediate in a 1:1 mixture of Trifluoroacetic Acid (TFA) and DCM at 0 °C. Stir for 2 hours while slowly warming to room temperature.

  • Causality & Safety: As detailed by 5, the highly acidic environment protonates the carbamate oxygen, driving the elimination of isobutene and CO₂[5]. This step must be performed in a well-ventilated fume hood to safely exhaust the evolved gases.

  • Self-Validation: Concentrate the mixture to dryness and triturate with cold diethyl ether. The formation of a white precipitate (the TFA salt of the target spirocycle) serves as a visual self-validation of successful deprotection.

Emergency Response and Spill Mitigation

Given the acute toxicity and corrosive nature of the free amine, rapid and scientifically sound emergency responses are required.

  • Dermal Exposure: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Do not use acidic neutralizing agents on the skin, as the resulting exothermic neutralization can exacerbate tissue damage.

  • Spills: Contain the spill using an inert, non-combustible absorbent material (e.g., diatomaceous earth). Sweep into a compatible chemical waste container. Do not use water to flush the spill initially, as this can spread the basic amine over a larger surface area and increase the risk of H318/H315 exposure.

References

  • Title: 5-tert-butyl nonane | Sigma-Aldrich Source: Sigma-Aldrich URL
  • Title: tert-butyl 8-oxa-2,5-diazaspiro[2]nonane-5-carboxylate — Chemical Substance Information Source: NextSDS URL:

  • Title: The Spirocycle Surge in Drug Discovery Source: Drug Hunter URL
  • Title: Buy tert-butyl 2,6-diazaspiroheptane-2-carboxylate;oxalic acid Source: Smolecule URL:

  • Title: Tert-butyl 7-benzyl-4,7-diazaspiro[6]octane-4-carboxylate Source: Benchchem URL:

Sources

Protocols & Analytical Methods

Method

Application Note: Streamlined Synthesis of Tert-butyl 8-oxa-2,5-diazaspiro[3.5]nonane-5-carboxylate

Executive Summary & Strategic Rationale The incorporation of sp3-rich spirocyclic scaffolds into drug candidates has become a cornerstone of modern medicinal chemistry. Spirocyclic morpholines, such as the 8-oxa-2,5-diaz...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The incorporation of sp3-rich spirocyclic scaffolds into drug candidates has become a cornerstone of modern medicinal chemistry. Spirocyclic morpholines, such as the 8-oxa-2,5-diazaspiro[3.5]nonane core, serve as excellent bioisosteres for traditional flat heterocycles like piperazines and morpholines[1]. They offer enhanced metabolic stability, improved aqueous solubility, and unique exit vectors that allow for precise spatial arrangement of pharmacophores[2],[3].

Historically, the synthesis of azetidine-morpholine spirocycles relied on lengthy, low-yielding linear sequences involving Strecker reactions, hydrolyses, and multi-step ring closures. To optimize for scalability and yield, this protocol utilizes the Stannyl Amine Protocol (SnAP) methodology[4]. By employing commercially available SnAP-M reagents, the morpholine ring is constructed in a single, highly efficient radical cyclization step directly from an azetidin-3-one precursor[4].

To ensure the final product—tert-butyl 8-oxa-2,5-diazaspiro[3.5]nonane-5-carboxylate [5],[6]—bears the Boc protecting group exclusively on the morpholine nitrogen (N5), an orthogonal protection strategy is employed. We utilize 1-benzylazetidin-3-one as the starting material, allowing for selective Boc protection of the newly formed morpholine ring, followed by catalytic debenzylation.

Synthetic Workflow & Retrosynthetic Disconnection

Workflow A 1-Benzylazetidin-3-one + SnAP-M Reagent B Imine Condensation (DCM, 4Å MS) A->B C Radical Cyclization (Cu(OTf)2, HFIP) B->C D 2-Benzyl-8-oxa-2,5- diazaspiro[3.5]nonane C->D E Boc Protection (Boc2O, Et3N) D->E F Debenzylation (H2, Pd/C) E->F G Target Compound: 5-Boc-8-oxa-2,5- diazaspiro[3.5]nonane F->G

Figure 1: Retrosynthetic workflow for the 3-step synthesis of the target spirocycle.

Step-by-Step Experimental Protocols

Step 1: SnAP Cyclization (Formation of the Spiro-Morpholine Core)

Objective: Construct the 8-oxa-2,5-diazaspiro[3.5]nonane framework via a copper-mediated radical cyclization[4].

Causality & Self-Validation:

  • Solvent Choice: Hexafluoroisopropanol (HFIP) is mandatory. It acts as a strong hydrogen-bond donor to activate the ketimine intermediate and stabilizes the highly reactive α -alkoxy carbon radical, suppressing unwanted protodestannylation[4].

  • Workup Logic: Organotin byproducts are notoriously difficult to separate from basic amines. Washing the organic layer with aqueous Potassium Fluoride (KF) converts soluble tributyltin species into insoluble polymeric tributyltin fluoride ( Bu3​SnF ), which is easily removed via filtration.

Procedure:

  • Imine Formation: In an oven-dried round-bottom flask under Argon, dissolve 1-benzylazetidin-3-one (10.0 mmol, 1.0 equiv) and SnAP-M Reagent (Tributyl(((2-aminoethoxy)methyl)stannane, 10.0 mmol, 1.0 equiv) in anhydrous CH2​Cl2​ (20 mL). Add activated 4Å molecular sieves (2.0 g).

  • Stir the suspension at room temperature (20 °C) for 2 hours. Validation: Monitor by TLC (Hexanes/EtOAc) to ensure complete consumption of the ketone.

  • Filter the mixture through a short pad of Celite to remove the molecular sieves. Concentrate the filtrate under reduced pressure to yield the crude ketimine.

  • Cyclization: Redissolve the crude ketimine in a 3:1 v/v mixture of HFIP/ CH2​Cl2​ (40 mL).

  • In a separate flask, prepare a homogeneous solution of Cu(OTf)2​ (10.0 mmol, 1.0 equiv) and 2,6-lutidine (10.0 mmol, 1.0 equiv) in HFIP/ CH2​Cl2​ (3:1 v/v, 40 mL).

  • Add the ketimine solution dropwise to the copper complex solution at room temperature. Stir vigorously for 12 hours.

  • Quench & Workup: Quench the reaction by adding 10% aqueous NH4​OH (50 mL). Stir for 15 minutes to break down the copper complexes (solution turns deep blue).

  • Extract the aqueous layer with CH2​Cl2​ (3 × 50 mL). Combine the organic layers and add saturated aqueous KF (50 mL). Stir vigorously for 30 minutes to precipitate tin residues.

  • Filter the biphasic mixture through Celite. Separate the organic layer, dry over anhydrous Na2​SO4​ , and concentrate. Purify via flash column chromatography ( CH2​Cl2​ /MeOH, gradient 100:0 to 90:10) to afford 2-benzyl-8-oxa-2,5-diazaspiro[3.5]nonane .

Step 2: Regioselective Boc Protection

Objective: Protect the secondary morpholine nitrogen (N5) to establish the required carbamate.

Procedure:

  • Dissolve 2-benzyl-8-oxa-2,5-diazaspiro[3.5]nonane (6.0 mmol, 1.0 equiv) in anhydrous CH2​Cl2​ (30 mL).

  • Add triethylamine (12.0 mmol, 2.0 equiv) and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.6 mmol, 0.1 equiv). Cool the reaction mixture to 0 °C using an ice bath.

  • Add Di-tert-butyl dicarbonate ( Boc2​O , 7.2 mmol, 1.2 equiv) dropwise.

  • Remove the ice bath and allow the reaction to stir at room temperature for 4 hours. Validation: Ninhydrin stain on TLC will confirm the disappearance of the secondary amine.

  • Quench with distilled water (30 mL). Extract with CH2​Cl2​ (2 × 30 mL). Wash the combined organic layers with brine, dry over Na2​SO4​ , and concentrate.

  • Purify by silica gel chromatography (Hexanes/EtOAc) to afford tert-butyl 2-benzyl-8-oxa-2,5-diazaspiro[3.5]nonane-5-carboxylate .

Step 3: Catalytic Debenzylation

Objective: Cleave the benzyl protecting group from the azetidine nitrogen (N2) to yield the final target compound.

Procedure:

  • Dissolve the Boc-protected intermediate (5.0 mmol) in HPLC-grade Methanol (25 mL) in a hydrogenation flask.

  • Purge the flask with Argon for 5 minutes. Carefully add 10% Palladium on Carbon (Pd/C, 0.5 mmol Pd, 0.1 equiv).

  • Evacuate the flask and backfill with Hydrogen gas ( H2​ ) using a balloon (1 atm).

  • Stir the black suspension vigorously at room temperature for 12 hours.

  • Workup: Purge the flask with Argon to remove residual H2​ . Filter the suspension through a tightly packed Celite pad to safely remove the pyrophoric palladium catalyst. Wash the pad thoroughly with Methanol (3 × 20 mL).

  • Concentrate the filtrate under reduced pressure to afford the highly pure target compound, tert-butyl 8-oxa-2,5-diazaspiro[3.5]nonane-5-carboxylate , as a solid.

Mechanistic Pathway of the SnAP Cyclization

Mechanism N1 Ketone + SnAP-M Amine N2 Ketimine Intermediate N1->N2 -H2O N3 Cu(II) Oxidation & Sn Extrusion N2->N3 Cu(OTf)2 N4 α-Alkoxy Carbon Radical N3->N4 -Bu3Sn+ N5 Intramolecular Radical Addition N4->N5 6-exo-trig N6 Cu(I) Reduction & Protonation N5->N6 N7 Spirocyclic Morpholine Core N6->N7

Figure 2: Radical-mediated mechanism of the SnAP cyclization forming the morpholine core.

Quantitative Data Summary

StepTransformationReagents & SolventsTime / TempTypical YieldPurification Method
1 SnAP Cyclization1-Benzylazetidin-3-one, SnAP-M, Cu(OTf)2​ , 2,6-Lutidine, HFIP/DCM14 h / 20 °C65 - 75%Aq. KF Wash, Silica Gel ( CH2​Cl2​ /MeOH)
2 Boc Protection Boc2​O , Et3​N , DMAP, CH2​Cl2​ 4 h / 0 °C to 20 °C85 - 95%Silica Gel (Hexanes/EtOAc)
3 Debenzylation10% Pd/C, H2​ (1 atm), MeOH12 h / 20 °C> 95%Celite Filtration (Quantitative)

References

  • [4] Bode, J. W., et al. "One-Step Synthesis of Saturated Spirocyclic N-Heterocycles with Stannyl Amine Protocol (SnAP) Reagents and Ketones." Journal of the American Chemical Society, 2014, 136(50), 17422-17425. URL: [Link]

  • [2],[3] Carreira, E. M., et al. "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews, 2014, 114(16), 8257–8322. URL: [Link]

  • [1] Hayrapetyan, D., et al. "Synthesis of Azaspirocycles and their Evaluation in Drug Discovery." ResearchGate, 2023. URL: [Link]

  • [5],[6] National Center for Biotechnology Information. "PubChem Compound Summary for CID 82662714, Tert-butyl 8-oxa-2,5-diazaspiro[3.5]nonane-5-carboxylate." PubChem, 2026. URL: [Link]

Sources

Application

Application Note: Functionalization of the Secondary Amine in Tert-butyl 8-oxa-2,5-diazaspiro[3.5]nonane-5-carboxylate

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Methodology & Protocol Guide Introduction & Scientific Rationale The optimization of pharmacokinetic (P...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Methodology & Protocol Guide

Introduction & Scientific Rationale

The optimization of pharmacokinetic (PK) and pharmacodynamic (PD) properties in modern drug discovery heavily relies on the strategic incorporation of highly saturated, three-dimensional scaffolds. Traditional flat heterocycles and flexible aliphatic rings (e.g., piperazine and morpholine) often suffer from rapid metabolic degradation and suboptimal physicochemical profiles.

To overcome these limitations, spirocyclic bioisosteres have emerged as privileged scaffolds[1]. Tert-butyl 8-oxa-2,5-diazaspiro[3.5]nonane-5-carboxylate represents a cutting-edge morpholine/piperazine bioisostere. Structurally, it fuses an azetidine ring (providing the secondary amine at position 2) with a morpholine ring (bearing a Boc-protected nitrogen at position 5 and an oxygen at position 8) via a quaternary spiro carbon.

Functionalizing the highly nucleophilic, yet strained, azetidine nitrogen at the 2-position allows for rapid diversification of lead compounds, while the orthogonal Boc-protection at the 5-position ensures downstream synthetic flexibility[2].

G A Piperazine/Morpholine (Planar/Flexible) B Bioisosteric Replacement A->B C 8-oxa-2,5-diazaspiro[3.5]nonane (Rigid, High Fsp3) B->C D Improved PK/PD (Metabolic Stability, Solubility) C->D

Figure 1. Bioisosteric replacement strategy utilizing spirocyclic scaffolds to improve drug properties.

Physicochemical Profiling

The incorporation of the 8-oxa-2,5-diazaspiro[3.5]nonane core fundamentally alters the vectorization and physical properties of a drug molecule compared to classical monocyclic amines[3]. The table below summarizes the theoretical and observed property shifts driving the adoption of this scaffold.

Table 1: Comparative Physicochemical Properties

PropertyPiperazineMorpholine8-oxa-2,5-diazaspiro[3.5]nonane
Ring System 6-membered monocyclic6-membered monocyclicSpirocyclic (4,6-fused)
Rigidity Low (Rapid chair-flip)Low (Rapid chair-flip)High (Spiro-locked conformation)
Aqueous Solubility ModerateHighVery High (Driven by 3D structure)
Metabolic Stability Susceptible to α -oxidationSusceptible to α -oxidationHigh (Steric shielding at spiro center)
Amine Nucleophilicity Moderate (Sterically free)ModerateHigh (Tied-back azetidine geometry)

General Considerations for Azetidine Chemistry (Expertise & Experience)

Working with the azetidine nitrogen (position 2) requires a nuanced understanding of its chemical reactivity:

  • Enhanced Nucleophilicity: The "tied-back" geometry of the 4-membered ring reduces steric hindrance around the nitrogen lone pair, making it an exceptionally strong nucleophile for acylations and alkylations.

  • Ring Strain Sensitivity: Azetidines possess significant ring strain (~26 kcal/mol). Prolonged exposure to strong Lewis acids, harsh nucleophiles at elevated temperatures, or extremely strong bases (e.g., KOtBu) can trigger unwanted ring-opening side reactions.

  • Causality in Catalyst Selection: For cross-coupling reactions (e.g., Buchwald-Hartwig), bulky, electron-rich ligands like RuPhos or BrettPhos are mandatory. They facilitate rapid reductive elimination, preventing competitive β -hydride elimination or ring degradation pathways that plague strained secondary amines.

Validated Experimental Protocols

The following protocols provide self-validating, step-by-step methodologies for the divergent functionalization of the 2-position secondary amine.

Pathways Core Tert-butyl 8-oxa-2,5-diazaspiro[3.5]nonane -5-carboxylate (Free 2-Amine) Arylation Buchwald-Hartwig Cross-Coupling Core->Arylation Acylation Amide Coupling (HATU/DIPEA) Core->Acylation Alkylation Reductive Amination (NaBH(OAc)3) Core->Alkylation Prod1 N2-Aryl Derivative Arylation->Prod1 Prod2 N2-Acyl Derivative Acylation->Prod2 Prod3 N2-Alkyl Derivative Alkylation->Prod3

Figure 2. Divergent functionalization pathways for the secondary azetidine amine.

Protocol A: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)

This protocol utilizes mild basic conditions to prevent the degradation of the azetidine ring while ensuring high conversion rates for aryl bromides/iodides.

Reagents:

  • Tert-butyl 8-oxa-2,5-diazaspiro[3.5]nonane-5-carboxylate (1.0 equiv)

  • Aryl Halide (1.2 equiv)

  • Pd₂(dba)₃ (0.05 equiv)

  • RuPhos (0.10 equiv)

  • Cs₂CO₃ (2.0 equiv)

  • Anhydrous 1,4-Dioxane (0.2 M)

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the spirocyclic amine, aryl halide, Pd₂(dba)₃, RuPhos, and Cs₂CO₃.

  • Inert Atmosphere: Seal the tube with a septum and purge the vessel with dry nitrogen (or argon) via three vacuum/backfill cycles. Causality: Palladium(0) species are highly sensitive to oxygen, which will prematurely poison the catalyst.

  • Solvent Addition: Inject anhydrous, degassed 1,4-dioxane through the septum.

  • Reaction: Replace the septum with a Teflon screw cap under positive nitrogen flow. Heat the reaction mixture in an oil bath at 90 °C for 12–16 hours.

  • Workup: Cool the mixture to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove the palladium black and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (SiO₂, Hexanes/EtOAc gradient).

Protocol B: Mild N-Acylation (Amide Coupling)

Due to the high nucleophilicity of the azetidine nitrogen, standard uronium-based coupling reagents proceed rapidly at room temperature without the need for prolonged heating.

Reagents:

  • Tert-butyl 8-oxa-2,5-diazaspiro[3.5]nonane-5-carboxylate (1.0 equiv)

  • Carboxylic Acid (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv)

  • Anhydrous DMF (0.3 M)

Step-by-Step Methodology:

  • Activation: Dissolve the carboxylic acid and HATU in anhydrous DMF at room temperature. Add DIPEA dropwise. Stir the mixture for 10 minutes to ensure complete formation of the active OBt-ester.

  • Coupling: Add the spirocyclic amine to the activated mixture in one portion.

  • Monitoring: Stir at room temperature for 2–4 hours. Self-Validation: Monitor via LC-MS. The disappearance of the amine starting material (m/z 229.1 [M+H]+) indicates reaction completion.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.

  • Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify via reverse-phase HPLC or silica gel chromatography.

Protocol C: Reductive Amination

This method avoids over-alkylation (a common issue with direct alkyl halides) and is highly tolerant of the Boc-protecting group at the 5-position.

Reagents:

  • Tert-butyl 8-oxa-2,5-diazaspiro[3.5]nonane-5-carboxylate (1.0 equiv)

  • Aldehyde/Ketone (1.2 equiv)

  • NaBH(OAc)₃ (1.5 equiv)

  • Acetic Acid (0.1 equiv, optional for ketones)

  • 1,2-Dichloroethane (DCE) (0.2 M)

Step-by-Step Methodology:

  • Imine Formation: Dissolve the spirocyclic amine and the carbonyl compound in DCE. If using a less reactive ketone, add a catalytic amount of glacial acetic acid. Stir at room temperature for 1 hour to allow the intermediate iminium ion to form.

  • Reduction: Add NaBH(OAc)₃ in small portions over 5 minutes. Causality: Stepwise addition prevents rapid exothermic decomposition of the reducing agent and minimizes the reduction of the unreacted aldehyde.

  • Reaction: Stir at room temperature for 12 hours.

  • Workup: Quench carefully with 1N aqueous NaOH to neutralize the mixture and destroy excess hydride. Extract with CH₂Cl₂ (3x).

  • Isolation: Wash the combined organics with brine, dry over MgSO₄, concentrate, and purify via chromatography.

Analytical Validation & Quality Control

To ensure the structural integrity of the spirocycle post-functionalization, researchers must verify that the highly strained azetidine ring has not opened.

  • NMR Spectroscopy: The spirocyclic core exhibits distinct diastereotopic proton signals for the azetidine CH₂ groups (typically between 3.50–4.20 ppm). A loss of these characteristic AB spin systems or an unexpected shift towards the vinylic region strongly indicates ring-opening.

  • Mass Spectrometry: Confirm the presence of the intact Boc group (loss of t-butyl cation, -56 Da, is a common fragmentation pattern in ESI+ MS, but the parent mass should be clearly visible).

References

  • Title: Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1 Source: Journal of Agricultural and Food Chemistry - ACS Publications URL
  • Title: 1‐Oxa‐2,6‐Diazaspiro[3.
  • Title: Synthesis of Novel Angular Spirocyclic Azetidines Source: Organic Letters - ACS Publications URL
  • Title: Diversity-Oriented Synthesis and Chemoinformatic Analysis of the Molecular Diversity of sp3-Rich Morpholine Peptidomimetics Source: Frontiers in Chemistry URL

Sources

Method

Application Note: Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling of Tert-butyl 8-oxa-2,5-diazaspiro[3.5]nonane-5-carboxylate

Executive Summary The drive to escape "flatland" in modern drug discovery has accelerated the adoption of sp3-rich, three-dimensional scaffolds. Among these, spirocyclic amines serve as premier bioisosteres for tradition...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The drive to escape "flatland" in modern drug discovery has accelerated the adoption of sp3-rich, three-dimensional scaffolds. Among these, spirocyclic amines serve as premier bioisosteres for traditional planar heterocycles like piperazines and morpholines, offering improved metabolic stability, enhanced solubility, and reduced hERG liabilities[1].

This application note provides a comprehensive, self-validating protocol for the N-arylation of tert-butyl 8-oxa-2,5-diazaspiro[3.5]nonane-5-carboxylate via Palladium-catalyzed Buchwald-Hartwig cross-coupling. By detailing the mechanistic causality behind catalyst and base selection, this guide empowers researchers to successfully functionalize this highly strained, dual-heterocycle building block.

Structural Rationale & Bioisosteric Utility

To master the reactivity of tert-butyl 8-oxa-2,5-diazaspiro[3.5]nonane-5-carboxylate, one must first deconstruct its architecture:

  • The Spiro[3.5]nonane Core: The molecule consists of a 4-membered azetidine ring spiro-fused at C4 to a 6-membered morpholine ring.

  • Orthogonal Reactivity: The morpholine nitrogen (position 5) is protected by a tert-butyloxycarbonyl (Boc) group. The azetidine nitrogen (position 2) remains an unprotected, secondary amine.

  • Application: This orthogonal protection strategy allows for the selective C-N cross-coupling of the azetidine nitrogen with aryl or heteroaryl halides. Subsequent acidic deprotection of the Boc group liberates the morpholine nitrogen for late-stage functionalization (e.g., amide coupling or reductive amination).

Mechanistic Causality in Azetidine Cross-Coupling

The Buchwald-Hartwig amination of azetidines presents unique thermodynamic challenges. The 4-membered azetidine ring possesses significant ring strain (approx. 26 kcal/mol). Under standard cross-coupling conditions, this strain can drive off-target pathways, including premature ring-opening or β-hydride elimination, leading to catalyst deactivation and low yields[2].

To ensure a self-validating and high-yielding system, the reaction parameters must be engineered to accelerate reductive elimination over competing degradation pathways[3]:

  • Ligand Selection: Bulky, electron-rich biaryl phosphine ligands (such as RuPhos or tBuBrettPhos) are mandatory. Their steric bulk forces the palladium center into a lower coordination state (L1Pd), which geometrically accelerates the final C-N reductive elimination step[4].

  • Base Selection: While Sodium tert-butoxide (NaOtBu) is the kinetic standard for aminations, its strong nucleophilicity can trigger strain-release ring opening of the azetidine. Cesium carbonate (Cs2CO3) provides a milder, safer alternative that preserves the spirocyclic integrity while still effectively deprotonating the Pd-amine intermediate.

CatalyticCycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition [Pd(II)(Ar)(X)L] Pd0->OxAdd + Ar-X AmineBind Azetidine Coordination [Pd(II)(Ar)(Amine)L]+ OxAdd->AmineBind + Spirocycle Deprot Deprotonation [Pd(II)(Ar)(N-Azetidyl)L] AmineBind->Deprot + Base RedElim Reductive Elimination C-N Bond Formation Deprot->RedElim RedElim->Pd0 Product Release

Caption: Catalytic cycle of Pd-catalyzed Buchwald-Hartwig N-arylation of the azetidine spirocycle.

Quantitative Optimization Data

The following table summarizes the empirical optimization of reaction conditions for coupling tert-butyl 8-oxa-2,5-diazaspiro[3.5]nonane-5-carboxylate with a model electron-neutral aryl bromide. This data demonstrates the causality of ligand and base pairing.

EntryPalladium SourceLigandBaseSolventTemp (°C)Yield (%)*Observation / Causality
1Pd2(dba)3BINAPNaOtBuToluene10015%Sluggish reductive elimination; azetidine degradation.
2Pd2(dba)3XPhosCs2CO31,4-Dioxane10045%Moderate conversion; incomplete oxidative addition.
3Pd2(dba)3RuPhosNaOtBu1,4-Dioxane9068%Good conversion, but minor ring-opened byproducts detected.
4 Pd2(dba)3 tBuBrettPhos Cs2CO3 1,4-Dioxane 90 92% Optimal. Bulky ligand drives elimination; mild base protects ring.

*Yields determined by LC-MS integration against an internal standard.

Self-Validating Experimental Protocol

This step-by-step methodology is designed to be self-validating. Visual cues and analytical checkpoints are embedded to ensure the integrity of the catalytic cycle.

Materials Required:
  • Tert-butyl 8-oxa-2,5-diazaspiro[3.5]nonane-5-carboxylate (1.2 equiv)

  • Aryl Bromide or Heteroaryl Bromide (1.0 equiv)

  • Pd2(dba)3 (2.5 mol%, equates to 5 mol% Pd)

  • tBuBrettPhos (6 mol%)

  • Cs2CO3 (2.0 equiv, finely milled and dried)

  • Anhydrous 1,4-Dioxane (Degassed via sparging)

Step-by-Step Methodology:
  • Inert Atmosphere Setup: In a nitrogen-filled glovebox, charge an oven-dried 10 mL Schlenk tube with Pd2(dba)3 and tBuBrettPhos.

    • Causality: Pd(0) is highly sensitive to oxidation. Glovebox setup ensures the active catalyst is not quenched by atmospheric O2.

  • Pre-Catalyst Activation: Add 1.0 mL of degassed 1,4-Dioxane to the Schlenk tube. Stir at room temperature for 10 minutes.

    • Self-Validation Checkpoint: The solution should transition from a dark purple/black suspension to a deep, homogeneous red/orange solution, indicating the successful formation of the active L1Pd(0) species.

  • Reagent Addition: Add the aryl bromide, tert-butyl 8-oxa-2,5-diazaspiro[3.5]nonane-5-carboxylate, and Cs2CO3 to the reaction mixture. Wash down the sides of the tube with an additional 1.0 mL of 1,4-Dioxane.

  • Heating and Reaction: Seal the tube, remove it from the glovebox, and place it in a pre-heated oil bath at 90 °C. Stir vigorously (800 rpm) for 12–16 hours.

    • Causality: Vigorous stirring is critical because the reaction is a heterogeneous mixture (Cs2CO3 is insoluble in Dioxane). Mass transfer limits the reaction rate if poorly stirred.

  • Analytical Monitoring: After 12 hours, cool the reaction to room temperature. Withdraw a 10 µL aliquot, dilute in LC-MS grade Acetonitrile, filter through a PTFE syringe filter, and analyze via LC-MS.

    • Self-Validation Checkpoint: Confirm the total consumption of the aryl bromide. The desired product mass should be dominant, with minimal presence of the free azetidine.

  • Quench and Extraction: Dilute the reaction mixture with Ethyl Acetate (10 mL) and quench with saturated aqueous NH4Cl (10 mL). Separate the layers and extract the aqueous layer with Ethyl Acetate (2 x 10 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

ProtocolWorkflow Setup 1. Inert Setup Degassed Solvent React 2. Cross-Coupling 90°C, 12-16h Setup->React Monitor 3. LC-MS/TLC Self-Validation React->Monitor Workup 4. Quench & Extract NH4Cl / EtOAc Monitor->Workup Purify 5. Isolation Flash Silica Workup->Purify

Caption: Step-by-step experimental workflow for the spirocyclic C-N cross-coupling reaction.

References

  • Title: Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[5]hexanes and spiro[3.3]heptanes Source: RSC Publishing URL:

  • Source: PMC (nih.gov)
  • Source: JACS Au (acs.org)
  • Title: Palladium-Catalyzed N-Arylation Reactions with Aziridine and Azetidine Source: ResearchGate URL

Sources

Application

High-Efficiency Incorporation of Tert-butyl 8-oxa-2,5-diazaspiro[3.5]nonane-5-carboxylate in Solid-Phase Peptide Synthesis

Executive Summary The shift toward sp³-rich peptidomimetics—often termed the "escape from flatland"—has driven the adoption of spirocyclic scaffolds in modern drug discovery[1]. Tert-butyl 8-oxa-2,5-diazaspiro[3.5]nonane...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The shift toward sp³-rich peptidomimetics—often termed the "escape from flatland"—has driven the adoption of spirocyclic scaffolds in modern drug discovery[1]. Tert-butyl 8-oxa-2,5-diazaspiro[3.5]nonane-5-carboxylate is a highly specialized, conformationally restricted diamine building block. When integrated into Solid-Phase Peptide Synthesis (SPPS), it acts as a rigid vector that enhances metabolic stability and target affinity[2]. However, its unique spirocyclic architecture presents significant synthetic challenges. This application note provides a self-validating, mechanistically grounded protocol for the efficient incorporation and subsequent elongation of this building block in SPPS.

Mechanistic Insights: The N2 vs. N5 Reactivity Dichotomy

To successfully utilize this building block, one must understand the profound steric and electronic differences between its two nitrogen atoms:

  • The N2 Amine (Azetidine Ring): In the free state, the N2 atom resides within a 4-membered azetidine ring. Because it is flanked by two secondary carbons (C1 and C3), it is relatively accessible. Furthermore, the ring strain pushes the nitrogen lone pair outward, making it a highly effective nucleophile.

  • The N5 Amine (Morpholine-like Ring): Following the removal of the N5-Boc protecting group, the exposed secondary amine is situated directly adjacent to the C4 quaternary spiro center. This creates severe steric hindrance, effectively shielding the nucleophilic lone pair from incoming activated acyl species.

Causality in Reagent Selection: Standard carbodiimide chemistry (e.g., DIC/HOBt) is sufficient for acylating the N2 amine. However, attempting to couple the next amino acid onto the deprotected N5 amine using standard conditions will result in truncated sequences[3]. To overcome the high activation energy barrier at N5, highly reactive uronium salts (like COMU or HATU) combined with microwave irradiation are mandatory[4],[5].

Quantitative Reagent Profiling

The following table summarizes the optimization data for the critical step: acylating the sterically encumbered N5 amine after Boc deprotection.

Coupling Reagent SystemEquivalentsBase (Equiv)ConditionsEstimated Yield (%)
DIC / HOBt5.0None25°C, 120 min< 20%
HATU / DIPEA5.0DIPEA (10.0)25°C, 120 min~ 45%
DIC / OxymaPure5.0None75°C (MW), 15 min~ 85%
COMU / DIPEA 5.0 DIPEA (10.0) 75°C (MW), 15 min > 95%

Table 1: Comparison of coupling efficiencies for the N5-amine acylation. COMU is preferred over HATU as its morpholino-based structure exhibits superior reactivity for hindered secondary amines while minimizing epimerization.

Validated SPPS Protocol

This protocol assumes the building block is being coupled to a resin-bound carboxylic acid (e.g., an Asp/Glu side chain or a synthetic spacer), followed by chain elongation at the N5 position.

Phase 1: Acylation of the N2 Amine
  • Resin Swelling: Swell the peptide-resin (0.1 mmol scale) in Dichloromethane (DCM) for 20 minutes, followed by Dimethylformamide (DMF) for 20 minutes.

  • Activation: In a separate vial, dissolve the resin-bound target's activating reagents (e.g., 0.5 mmol DIC, 0.5 mmol OxymaPure) in 2 mL DMF.

  • Coupling: Add 0.5 mmol of Tert-butyl 8-oxa-2,5-diazaspiro[3.5]nonane-5-carboxylate to the activated mixture. Transfer to the resin and shake at room temperature for 60 minutes.

  • Washing: Drain the reaction vessel and wash the resin with DMF (5 × 1 min) and DCM (3 × 1 min).

Phase 2: N5-Boc Deprotection
  • Cleavage Cocktail: Treat the resin with 3 mL of 50% Trifluoroacetic acid (TFA) in DCM containing 2.5% Triisopropylsilane (TIPS) as a scavenger.

  • Reaction: Shake for 5 minutes, drain, and repeat with fresh cocktail for 20 minutes.

  • Neutralization: Wash extensively with DCM (5 × 1 min), followed by 5% DIPEA in DMF (3 × 2 min) to yield the free N5 amine.

Phase 3: Acylation of the Hindered N5 Amine (Self-Validating Step)
  • Microwave Coupling: Dissolve the next Fmoc-protected amino acid (0.5 mmol) and COMU (0.5 mmol) in 2 mL DMF. Add DIPEA (1.0 mmol). Immediately transfer to the resin.

  • Irradiation: Subject the vessel to microwave irradiation (75°C) for 15 minutes[5].

  • Validation (Chloranil Test): Do not use the Kaiser test. The Kaiser test relies on primary amines forming a Schiff base with ninhydrin and will yield a false negative for the secondary N5 amine. Instead, perform a Chloranil test. A colorless bead indicates successful coupling; a blue/green bead indicates incomplete reaction, necessitating a double coupling.

  • Microcleavage (Ultimate Trustworthiness): Withdraw 1-2 mg of resin, treat with 95% TFA / 2.5% TIPS / 2.5% H₂O for 1 hour, precipitate in cold ether, and analyze via LC-MS to confirm the mass shift before proceeding with the synthesis.

Process Visualization

SPPS_Workflow Resin Resin-Bound Peptide (Free Carboxyl Group) Spiro Add Tert-butyl 8-oxa-2,5-diazaspiro [3.5]nonane-5-carboxylate Resin->Spiro Coupling1 N2-Amine Acylation (Standard SPPS Conditions) Spiro->Coupling1 DIC/Oxyma Deprotect N5-Boc Deprotection (50% TFA in DCM) Coupling1->Deprotect Wash & Cleave Coupling2 N5-Amine Acylation (Microwave + COMU/DIPEA) Deprotect->Coupling2 Expose Hindered N5 Product Elongated Peptidomimetic Coupling2->Product Overcome Steric Bulk

SPPS workflow for 8-oxa-2,5-diazaspiro[3.5]nonane, highlighting the N5 steric hurdle.

References

  • SpiroChem. "Solid Phase Synthesis - Building complexity with precision." SpiroChem Applications. Available at:[Link][2]

  • Trabocchi, A., et al. "Diversity-Oriented Synthesis and Chemoinformatic Analysis of the Molecular Diversity of sp3-Rich Morpholine Peptidomimetics." Frontiers in Chemistry, 2018. Available at:[Link][3]

  • CEM Corporation. "SPPS Technology - Microwave Enhanced Solid Phase Peptide Synthesis." CEM Technology Overviews. Available at:[Link][5]

Sources

Technical Notes & Optimization

Troubleshooting

How to improve yield in Tert-butyl 8-oxa-2,5-diazaspiro[3.5]nonane-5-carboxylate synthesis

Welcome to the SpiroCore™ Technical Support Center . This guide is designed for researchers and drug development professionals synthesizing Tert-butyl 8-oxa-2,5-diazaspiro[1]nonane-5-carboxylate , a highly valuable confo...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the SpiroCore™ Technical Support Center . This guide is designed for researchers and drug development professionals synthesizing Tert-butyl 8-oxa-2,5-diazaspiro[1]nonane-5-carboxylate , a highly valuable conformationally restricted bioisostere for morpholine and piperazine rings.

Synthesizing spirocyclic diamines featuring an azetidine moiety presents unique thermodynamic and kinetic challenges, particularly regarding regioselectivity, ring strain, and steric hindrance [1]. This document provides a mechanistic troubleshooting guide, quantitative benchmarks, and a self-validating protocol to optimize your yield.

Synthetic Workflow

SynthesisRoute SM 1-Benzyl-3-amino-3-(hydroxymethyl)azetidine Step1 Step 1: N-Acylation (Chloroacetyl chloride, DIPEA) SM->Step1 Warn1 Risk: O-Acylation Control: -20°C, Slow Addition Step1->Warn1 Step2 Step 2: Spiro-Cyclization (NaH, THF, High Dilution) Step1->Step2 Intermediate 1 Warn2 Risk: Dimerization Control: <0.05 M Concentration Step2->Warn2 Step3 Step 3: Lactam Reduction (BH3·THF, Reflux) Step2->Step3 Spiro-lactam Warn3 Risk: Stable B-N Complex Control: MeOH/HCl Quench Step3->Warn3 Step4 Step 4: Boc Protection (Boc2O, Et3N) Step3->Step4 Spiro-diamine Step5 Step 5: Debenzylation (Pd(OH)2/C, H2) Step4->Step5 N5-Boc Intermediate Warn5 Risk: Steric Hindrance Control: Pearlman's Catalyst Step5->Warn5 Product Tert-butyl 8-oxa-2,5-diazaspiro[3.5]nonane-5-carboxylate Step5->Product Final Product

Fig 1. Five-step synthetic workflow for Tert-butyl 8-oxa-2,5-diazaspiro[1]nonane-5-carboxylate.

Critical Node Troubleshooting (FAQs)

Q1: During the initial acylation (Step 1), I am seeing a significant impurity. Mass spectrometry shows an M+76 peak relative to the desired product. How do I prevent this? Cause: The M+76 peak indicates over-acylation (both N-acylation of the amine and O-acylation of the hydroxymethyl group). While primary amines are more nucleophilic than primary alcohols, the extreme reactivity of chloroacetyl chloride can override this preference at room temperature. Solution: Enforce strict thermodynamic control. Cool the reaction to exactly -20 °C before the dropwise addition of chloroacetyl chloride. Furthermore, substitute triethylamine (Et₃N) with N,N-Diisopropylethylamine (DIPEA). DIPEA's steric bulk prevents it from acting as a nucleophilic catalyst, strictly limiting its role to an acid scavenger.

Q2: My yield for the spiro-cyclization step (Step 2) is consistently below 40%, and I observe a highly polar, polymeric baseline smear on my TLC. What is going wrong? Cause: You are observing intermolecular alkylation (dimerization or polymerization) outcompeting the desired intramolecular Williamson-type ether synthesis [1]. Solution: Intramolecular spirocyclization requires pseudo-high-dilution conditions to favor unimolecular kinetics. Dilute the reaction to a maximum concentration of 0.05 M in anhydrous THF. Use a syringe pump to add the alkoxide intermediate dropwise to the NaH suspension over 2 hours.

Q3: The borane reduction of the lactam (Step 3) shows complete consumption of starting material, but my isolated yield of the diamine is exceptionally poor. Where is my product? Cause: Borane reduction of sterically hindered lactams generates extremely stable amine-borane complexes[2]. These complexes are highly non-polar, do not stain well with ninhydrin, and are frequently discarded in the organic wash during aqueous workup. Solution: You must aggressively break the B-N bond. After the reduction is complete, quench the excess borane with methanol, then add 6M HCl and reflux the mixture for 2-4 hours. Analytical Warning: The amine-borane complex ( M+H≈233 ) is nearly isobaric with the starting lactam ( M+H=233 ). Do not rely on low-resolution LC-MS to confirm conversion; use ¹¹B-NMR or TLC (the free diamine is highly polar and stays at the baseline in standard EtOAc/Hexane mixtures).

Q4: The final debenzylation (Step 5) is stalling at 50% conversion even after 24 hours under a hydrogen balloon. Should I increase the pressure? Cause: The spirocyclic center creates massive steric hindrance around the N2-benzyl group, preventing flat coordination with standard Palladium on Carbon (Pd/C) surfaces. Additionally, basic diamines can poison the catalyst. Solution: Switch to Pearlman’s catalyst (Pd(OH)₂/C), which is significantly more active for sterically hindered N-debenzylation [3]. Add 1.0 equivalent of acetic acid to protonate the amines, preventing them from coordinating to and poisoning the palladium surface.

Quantitative Benchmarking

Use the following table to benchmark your process against our optimized parameters.

Synthetic StepStandard Yield (%)Optimized Yield (%)Key Optimization Parameter
1. N-Acylation 65 - 70%92% Temperature control (-20 °C), DIPEA
2. Spiro-Cyclization 35 - 45%85% High dilution (<0.05 M), Syringe pump
3. Lactam Reduction 40 - 50%88% Acidic reflux quench (MeOH/HCl)
4. Boc Protection 85 - 90%95% Standard conditions
5. Debenzylation 45 - 55%98% Pearlman's Catalyst (Pd(OH)₂/C), AcOH
Overall Yield ~6% ~65%

Self-Validating Step-by-Step Protocol

Step 1: Regioselective N-Acylation
  • Dissolve 1-benzyl-3-amino-3-(hydroxymethyl)azetidine (1.0 eq, 10 mmol) and DIPEA (1.2 eq, 12 mmol) in anhydrous DCM (50 mL).

  • Cool the flask to -20 °C using a dry ice/ethylene glycol bath.

  • Add chloroacetyl chloride (1.05 eq, 10.5 mmol) dropwise over 30 minutes.

  • Stir for 1 hour at -20 °C, then quench with sat. NaHCO₃. Extract with DCM, dry over Na₂SO₄, and concentrate.

  • Self-Validation: LC-MS must show M+H=269 . If M+H=345 is present, O-acylation occurred; lower the temperature in future runs.

Step 2: High-Dilution Spirocyclization
  • Suspend NaH (60% dispersion in mineral oil, 1.5 eq, 15 mmol) in anhydrous THF (150 mL) at 0 °C under N₂.

  • Dissolve the intermediate from Step 1 in anhydrous THF (50 mL). Add this solution to the NaH suspension via syringe pump at a rate of 0.4 mL/min.

  • Warm to room temperature and stir for 12 hours. Quench carefully with ice water, extract with EtOAc, and purify via flash chromatography.

  • Self-Validation: TLC (DCM/MeOH 9:1) should show a single spot ( Rf​=0.4 ). LC-MS must show M+H=233 .

Step 3: Lactam Reduction & Complex Quenching
  • Dissolve the spiro-lactam (1.0 eq, 8 mmol) in anhydrous THF (30 mL).

  • Add BH₃·THF (1.0 M in THF, 4.0 eq, 32 mmol) dropwise at 0 °C. Reflux the mixture at 70 °C for 16 hours.

  • Cool to 0 °C. Carefully quench by adding MeOH (15 mL) dropwise until gas evolution ceases.

  • Add 6M HCl (20 mL) and reflux the mixture at 80 °C for 3 hours to break the B-N complex.

  • Cool, basify to pH 12 with 5M NaOH, and extract exhaustively with 10% MeOH/DCM (5 x 50 mL).

  • Self-Validation: LC-MS must show M+H=219 . A ninhydrin stain on TLC should immediately turn deep purple, confirming the presence of the free secondary amine.

Step 4 & 5: Orthogonal Protection & Debenzylation
  • Boc Protection: Dissolve the diamine in DCM (40 mL). Add Et₃N (1.5 eq) and Boc₂O (1.1 eq). Stir at RT for 4 hours. Wash with brine, dry, and concentrate ( M+H=319 ).

  • Debenzylation: Dissolve the crude Boc-protected intermediate in MeOH (40 mL). Add glacial acetic acid (1.0 eq) and 20% Pd(OH)₂/C (Pearlman's catalyst, 10% w/w).

  • Purge the flask with H₂ and stir vigorously under a hydrogen balloon for 12 hours.

  • Filter through a tightly packed Celite pad, washing with MeOH. Concentrate the filtrate and partition between sat. NaHCO₃ and DCM to remove the acetate salt.

  • Self-Validation: Final LC-MS must show M+H=229 . ¹H-NMR should confirm the disappearance of the aromatic benzyl protons (7.2-7.4 ppm) and the presence of a sharp 9H singlet at ~1.45 ppm (Boc group).

References

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews, 2014. URL:[Link]

  • Couturier, M., et al. "Process Development and Scale-Up of a Benzoxazepine-Containing Kinase Inhibitor." Organic Process Research & Development, 2015. URL:[Link]

  • Wang, Y., et al. "A Novel and Highly Stereoselective Approach to Aza-Spirocycles. A Short Total Synthesis of 2-epi-(±)-Perhydrohistrionicotoxin and an Unprecedented Decarboxylation of 2-Pyrones." Organic Letters, 2002. URL:[Link]

Sources

Optimization

Technical Support Center: Navigating Reactions with Tert-butyl 8-oxa-2,5-diazaspiro[3.5]nonane-5-carboxylate

Welcome to the technical support resource for researchers, chemists, and drug development professionals working with Tert-butyl 8-oxa-2,5-diazaspiro[3.5]nonane-5-carboxylate. This guide is designed to provide in-depth, p...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for researchers, chemists, and drug development professionals working with Tert-butyl 8-oxa-2,5-diazaspiro[3.5]nonane-5-carboxylate. This guide is designed to provide in-depth, practical solutions to the common challenges encountered when reacting this sterically hindered spirocyclic diamine. The unique structural features of this molecule, namely the Boc-protected secondary amine on the piperidine ring and the unprotected, sterically hindered secondary amine on the azetidine ring, present specific hurdles in synthetic transformations. This resource, presented in a question-and-answer format, will address these challenges head-on, offering troubleshooting strategies, detailed protocols, and the scientific rationale behind our recommendations.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This technical support center is structured to address the most pressing issues encountered during the functionalization of Tert-butyl 8-oxa-2,5-diazaspiro[3.5]nonane-5-carboxylate. We will delve into Boc-deprotection, N-acylation, and N-alkylation/arylation, providing actionable advice grounded in established chemical principles.

Section 1: Boc-Deprotection Strategies for the Piperidine Nitrogen

The removal of the tert-butyloxycarbonyl (Boc) protecting group is often the first step in a synthetic sequence. However, the steric hindrance of the spirocyclic system can make this a non-trivial transformation.

Q1: My standard Boc-deprotection with TFA in DCM is sluggish and incomplete. What is causing this and how can I drive the reaction to completion?

A1: The reduced reactivity is a direct consequence of steric hindrance around the carbamate nitrogen. The bulky spirocyclic framework impedes the approach of the acid, slowing down the protonation and subsequent cleavage of the Boc group. Standard conditions, such as 20-50% trifluoroacetic acid (TFA) in dichloromethane (DCM), may be insufficient to achieve complete deprotection in a reasonable timeframe.

Troubleshooting Workflow for Incomplete Boc-Deprotection:

start Incomplete Boc Deprotection increase_tfa Increase TFA Concentration (e.g., neat TFA) start->increase_tfa Is reaction still sluggish? increase_temp Elevate Temperature (e.g., 40°C) increase_tfa->increase_temp Still incomplete? complete Reaction Complete increase_tfa->complete stronger_acid Use a Stronger Acid System (e.g., 4M HCl in Dioxane) increase_temp->stronger_acid Still issues or side products? increase_temp->complete milder_alternative Consider Milder, Alternative Methods (e.g., Oxalyl Chloride/MeOH) stronger_acid->milder_alternative Substrate sensitive to strong acids? stronger_acid->complete milder_alternative->complete

Caption: Troubleshooting workflow for incomplete Boc-deprotection.

Recommended Protocols for Difficult Boc-Deprotections:

Method Conditions Typical Reaction Time Key Considerations Reference
High Concentration TFA Neat TFA or 1:1 TFA/DCM2-16 hoursCan lead to side reactions with sensitive substrates. Monitor reaction closely.[1]
Elevated Temperature 20-50% TFA in DCM, 40°C1-4 hoursPotential for substrate degradation.[1]
HCl in Dioxane 4M HCl in 1,4-dioxane1-4 hoursOften more effective than TFA for stubborn Boc groups. The product is isolated as the hydrochloride salt.[1]
Oxalyl Chloride/Methanol 3 eq. Oxalyl Chloride in Methanol, RT1-4 hoursA mild and efficient alternative for acid-sensitive substrates.[2]
Mechanochemical 2 eq. p-TsOH, ball milling10 minutesA rapid, solvent-free method that yields the tosylate salt.[3]

Q2: I am concerned about the stability of other functional groups on my molecule under harsh acidic conditions. Are there milder alternatives for Boc-deprotection?

A2: Absolutely. For substrates with acid-labile functionalities, employing milder deprotection strategies is crucial. The oxalyl chloride/methanol system is an excellent choice.[2] This method proceeds under neutral conditions at room temperature and is tolerant of many sensitive functional groups. Another innovative and environmentally friendly option is the use of a deep eutectic solvent (DES) composed of choline chloride and p-toluenesulfonic acid, which also operates at room temperature.[4]

Experimental Protocol: Boc-Deprotection using Oxalyl Chloride/Methanol

  • Dissolve the Boc-protected spiroamine (1.0 eq.) in anhydrous methanol.

  • At room temperature, add oxalyl chloride (3.0 eq.) dropwise to the stirring solution.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

  • Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected amine.

Section 2: N-Acylation of the Azetidine Nitrogen

The secondary amine on the four-membered azetidine ring is sterically hindered, making acylation challenging. Standard amide coupling conditions may result in low yields or failure to react.

Q3: I am struggling to acylate the secondary amine on the azetidine ring. Standard coupling reagents like HATU are giving poor yields. How can I improve this transformation?

A3: The low nucleophilicity of the sterically encumbered azetidine nitrogen is the primary challenge. To overcome this, you need to either increase the electrophilicity of the acylating agent or employ more forcing conditions.

Strategies for Acylating Hindered Amines:

  • Convert the Carboxylic Acid to a More Reactive Species: Instead of relying solely on coupling reagents, converting the carboxylic acid to a more electrophilic species like an acyl chloride or acyl fluoride can significantly improve yields. The reaction of the amine with an acyl chloride is often more successful, though it may require a non-nucleophilic base like diisopropylethylamine (DIPEA) to scavenge the generated HCl.

  • Employ Highly Active Coupling Reagents: While standard reagents may falter, more potent coupling agents have been developed for hindered substrates. For instance, COMU (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) has shown excellent performance in coupling sterically demanding substrates, even in greener solvents.[5]

  • Consider a Direct Catalytic Approach: For certain acylations, particularly with arylboroxines, a rhodium-catalyzed direct amidation of the N-Boc carbamate has been reported.[6] This innovative method bypasses the deprotection step entirely and has been shown to be effective for sterically hindered amines.

Comparative Table of Acylation Conditions for Hindered Secondary Amines:

Method Coupling Reagent/System Base Solvent Typical Conditions Advantages/Disadvantages Reference
Acyl Chloride (COCl)₂ or SOCl₂ to form acyl chlorideDIPEA or PyridineDCM or THF0°C to RTAdv: Highly reactive. Disadv: Requires an extra step; sensitive to moisture.[7]
Carbodiimide DIC/HOPONoneAqueous/OrganicRTEffective in aqueous media, good for some hindered acids.[8]
Aminium/Uronium Salt HATU, HBTUDIPEADMF, NMPRTCommonly used, but may be inefficient for highly hindered systems.[9]
Aminium/Uronium Salt COMUCollidine2-MeTHF, EtOAcRTHigh efficiency for hindered substrates, compatible with green solvents.[5]
Phosphonium Salt PyBOPDIPEADMFRTEffective, but can be expensive and generate phosphine oxide byproducts.[9]

Experimental Protocol: Acylation using an Acyl Chloride

  • In a separate flask, dissolve the carboxylic acid (1.1 eq.) in anhydrous DCM and add oxalyl chloride (1.5 eq.) and a catalytic amount of DMF. Stir at room temperature for 1-2 hours until gas evolution ceases. Remove the solvent and excess oxalyl chloride under reduced pressure.

  • In the reaction flask, dissolve Tert-butyl 8-oxa-2,5-diazaspiro[3.5]nonane-5-carboxylate (1.0 eq.) and DIPEA (2.0 eq.) in anhydrous DCM.

  • Cool the solution to 0°C.

  • Add a solution of the freshly prepared acyl chloride in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by flash column chromatography.

Section 3: N-Alkylation and N-Arylation (C-N Coupling) of the Azetidine Nitrogen

Introducing alkyl or aryl substituents on the hindered azetidine nitrogen often requires specialized catalytic systems, such as those used in Buchwald-Hartwig amination.

Q4: My Buchwald-Hartwig amination to form a C-N bond with the azetidine nitrogen is failing. I am observing starting material decomposition and low yields. What can I do?

A4: Buchwald-Hartwig amination with sterically hindered secondary amines is a known challenge. The key to success lies in the judicious selection of the palladium catalyst, ligand, and base. The steric bulk of both the amine and the ligand can significantly influence the rates of oxidative addition and reductive elimination, the key steps in the catalytic cycle.[10]

Troubleshooting Workflow for Buchwald-Hartwig Amination:

start Failed Buchwald-Hartwig Amination ligand Change Ligand (e.g., to bulky, electron-rich phosphines like RuPhos, BrettPhos) start->ligand Low yield? precatalyst Use a Precatalyst (e.g., G3 or G4 Buchwald precatalysts) ligand->precatalyst Still low conversion? success Successful Coupling ligand->success base Optimize Base (e.g., NaOtBu, K₃PO₄) precatalyst->base Side reactions observed? precatalyst->success solvent Change Solvent (e.g., Toluene, Dioxane, CPME) base->solvent Solubility issues? base->success solvent->success

Caption: Decision tree for optimizing Buchwald-Hartwig amination.

Key Considerations for Catalyst System Selection:

  • Ligands: For sterically hindered secondary amines, bulky, electron-rich dialkylbiaryl phosphine ligands are generally the most effective. Ligands such as RuPhos , BrettPhos , and tBuXPhos are designed to promote the crucial reductive elimination step and prevent catalyst decomposition.[11][12]

  • Palladium Source: Using well-defined palladium precatalysts (e.g., G3 or G4 Buchwald precatalysts) can lead to more reproducible results and higher catalyst activity compared to using sources like Pd(OAc)₂ or Pd₂(dba)₃ with a separate ligand.

  • Base: The choice of base is critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used. However, for some substrates, a weaker base like potassium phosphate (K₃PO₄) may be beneficial to minimize side reactions.

  • Solvent: Aprotic solvents such as toluene, dioxane, or cyclopentyl methyl ether (CPME) are typically employed.

Experimental Protocol: Buchwald-Hartwig Amination of a Hindered Spiroamine

  • To an oven-dried Schlenk tube, add the aryl halide (1.0 eq.), Tert-butyl 8-oxa-2,5-diazaspiro[3.5]nonane-5-carboxylate (1.2 eq.), the appropriate Buchwald ligand (e.g., RuPhos, 2-4 mol%), the palladium precatalyst (e.g., RuPhos-Pd-G3, 1-2 mol%), and the base (e.g., NaOtBu, 1.4 eq.).

  • Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent (e.g., toluene) via syringe.

  • Heat the reaction mixture to the appropriate temperature (typically 80-110°C) and stir for 16-24 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

References

  • Burkhard, J. A., Wagner, B., Fischer, H., Schuler, F., Müller, K., & Carreira, E. M. (2010). Synthesis of Azaspirocycles and Their Evaluation in Drug Discovery.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • CN113214290A - Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
  • Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity. Bioorganic & Medicinal Chemistry, 71, 116949.
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
  • Falkiewicz, B. (1999). Comparison of the Efficiency of Various Coupling Systems in the Acylation of Model Secondary Amines With thymin-1-ylacetic Acid. Nucleic Acids Symposium Series, (42), 153-154.
  • Highly Diastereoselective Arylations of Substituted Piperidines. Journal of the American Chemical Society.
  • Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. Request PDF.
  • US8895739B2 - Acylation of hindered amines and functionalized bis-peptides obtained thereby.
  • Buchwald–Hartwig amin
  • Acylation of indole under Friedel-Crafts conditions-an improved method to obtain 3-acylindoles regioselectively. PubMed.
  • NHC/B(OH)3-mediated C3-selective acylation of unprotected monosaccharides: mechanistic insights and toward simpler/greener solutions. Green Chemistry.
  • Đud, M., & Margetić, D. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. FULIR.
  • A comparative study of amide-bond forming reagents in aqueous media. Luxembourg Bio Technologies.
  • Design of New Ligands for the Palladium-Catalyzed Arylation of #-Branched Secondary Amines. MIT Open Access Articles.
  • Alkylation Reagents for Ester Synthesis. TCI Chemicals.
  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. PMC.
  • Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction. WuXi STA.
  • Synthesis of 8-oxa-2-azaspiro[4.5]decane. Request PDF.
  • BenchChem. (2025).
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES.
  • tert-Butyl 2,7-diazaspiro[3.
  • Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides. The Journal of Organic Chemistry.
  • BenchChem. (2025).
  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development.
  • Allylic Aminations with Hindered Secondary Amine Nucleophiles Catalyzed by Heterobimetallic Pd-Ti Complexes. Organic Chemistry Portal.
  • Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogen
  • Synthesis and Crystal Structures of Two New Oxaspirocyclic Compounds. MDPI.
  • Direct Amidation of N-Boc- and N-Cbz-Protected Amines via Rhodium-Catalyzed Coupling of Arylboroxines and Carbam
  • The Asymmetric Buchwald–Hartwig Amin
  • Selective Acylation of Aryl- and Heteroarylmagnesium Reagents with Esters in Continuous Flow.
  • BenchChem. (2025).
  • The Buchwald–Hartwig Amination After 25 Years.
  • Acylation of Lignin with Different Acylating Agents by Mechanical Activation-Assisted Solid Phase Synthesis: Prepar
  • Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride.
  • 2,5-DIOXA-8-AZASPIRO[3.
  • BenchChem. (2025). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions.
  • Cu-Catalyzed Cross-Coupling Reactions
  • The Ultimate Guide to Buchwald-Hartwig Amin
  • The Anionic Polymerization of a tert-Butyl-Carboxylate-Activ
  • Solvent-Free Mechanochemical Deprotection of N-Boc Group. FULIR.

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Troubleshooting

Technical Support Center: Optimizing Flash Chromatography for Spirocyclic Nonane Derivatives

Welcome to the technical support center for the purification of spirocyclic nonane derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of spirocyclic nonane derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for optimizing flash chromatography conditions for this unique class of molecules. The rigid, three-dimensional nature of spirocyclic nonanes presents specific challenges in achieving baseline separation, particularly for diastereomers. This resource offers field-proven insights and troubleshooting strategies to enhance the purity and yield of your target compounds.

Understanding the Challenge: The Chromatographic Behavior of Spirocyclic Nonanes

Spirocyclic nonane derivatives, with their constrained and three-dimensional structures, often exhibit chromatographic behavior that differs significantly from more flexible acyclic or simple cyclic molecules. The fixed spatial arrangement of substituents can lead to small differences in polarity and surface interaction between diastereomers, making their separation by flash chromatography a non-trivial task.[1][2] Key factors influencing their separation include:

  • Rigidity and Conformational Restriction: Unlike flexible molecules, spirocycles do not have multiple conformations that can average out their interaction with the stationary phase. This rigidity can either enhance or hinder separation, depending on how the fixed geometry interacts with the adsorbent surface.

  • Subtle Polarity Differences: Diastereomers of spirocyclic nonanes often have very similar polarities, resulting in close or overlapping spots on a Thin-Layer Chromatography (TLC) plate and co-elution during column chromatography.

  • Steric Hindrance: The three-dimensional shape can shield polar functional groups, reducing their interaction with the stationary phase and leading to faster, and sometimes poorer, separation from nonpolar impurities.

This guide will address these challenges through a series of frequently asked questions and a detailed troubleshooting section.

Frequently Asked Questions (FAQs)

This section addresses common questions encountered when developing flash chromatography methods for spirocyclic nonane derivatives.

Q1: How do I select the appropriate stationary phase for my spirocyclic nonane derivative?

A1: For the majority of spirocyclic nonane derivatives, standard silica gel (SiO₂) with a particle size of 40-63 µm is the stationary phase of choice due to its versatility and wide range of applications in normal-phase chromatography.[2][3] However, the unique properties of your molecule might necessitate alternatives:

  • High-Resolution Silica: For separating closely related diastereomers, using a higher-resolution silica gel with a smaller particle size can improve separation efficiency.

  • Amine-Functionalized Silica (NH₂): If your spirocyclic nonane contains basic nitrogen moieties, an amine-functionalized stationary phase can mitigate peak tailing by reducing strong interactions with acidic silanol groups on standard silica.[3]

  • Reversed-Phase (C18): For highly nonpolar spirocyclic nonanes or when normal-phase chromatography fails to provide separation, reversed-phase flash chromatography using a C18-functionalized silica can be a powerful alternative.[3] This is particularly useful if the compound is more soluble in polar solvents like methanol or acetonitrile.

  • Silver Nitrate-Impregnated Silica (AgNO₃-SiO₂): If your spirocyclic nonane derivative contains double bonds, silver nitrate-impregnated silica can be highly effective. The silver ions form weak π-complexes with the double bonds, providing an additional separation mechanism based on the degree and geometry of unsaturation.[4]

Q2: What is the best approach for developing a mobile phase for separating spirocyclic nonane diastereomers?

A2: The key to separating diastereomers is to maximize the selectivity (α) of your chromatographic system. This often requires systematic screening of different solvent systems using Thin-Layer Chromatography (TLC).

A recommended workflow for mobile phase development is as follows:

G cluster_0 Mobile Phase Development Workflow A Start with Standard Solvent Systems (Hexane/Ethyl Acetate & DCM/Methanol) B Perform TLC Analysis A->B C Target Rf for Compound of Interest: 0.2 - 0.3 B->C D Poor Separation of Diastereomers? C->D E Introduce a Third Solvent (e.g., Toluene, Diethyl Ether, Acetonitrile) D->E Yes H Finalize Mobile Phase Composition D->H No F Re-evaluate Separation on TLC E->F F->D G Consider Solvent Modifiers (e.g., Acetic Acid, Triethylamine) F->G Still Poor Separation G->F

Caption: Workflow for mobile phase development.

Start with common binary solvent systems like hexane/ethyl acetate and dichloromethane/methanol.[3][5] Aim for an Rf value between 0.2 and 0.3 for your target compound on the TLC plate.[5] If the diastereomers are not well-resolved, introducing a small amount of a third solvent with different properties (e.g., toluene for aromaticity, diethyl ether for hydrogen bond accepting ability, or acetonitrile for its dipole moment) can significantly alter selectivity and improve separation. For acidic or basic compounds that show tailing, adding a small percentage (0.5-1%) of acetic acid or triethylamine, respectively, to the mobile phase can improve peak shape.[5]

Q3: My spirocyclic diol diastereomers are inseparable on silica gel. What are my options?

A3: Spirocyclic diols can be particularly challenging due to strong hydrogen bonding with the silica gel, which can mask the subtle structural differences between diastereomers. If optimizing the mobile phase is unsuccessful, consider the following:

  • Derivatization: Converting the diols into less polar derivatives, such as acetates, benzoates, or silyl ethers, can significantly enhance separability.[6][7] This strategy alters the polarity and steric profile of the molecules, often leading to baseline separation on silica gel. A general procedure for benzoylation is provided below.

  • Reversed-Phase Chromatography: As mentioned, switching to a C18 stationary phase with a polar mobile phase (e.g., water/methanol or water/acetonitrile) can sometimes provide the necessary change in selectivity to resolve stubborn diastereomers.

Experimental Protocol: Derivatization of Spirocyclic Diols to Dibenzoates

This protocol can be adapted for various spirocyclic diols to improve their chromatographic separation.

Materials:

  • Spirocyclic diol diastereomeric mixture

  • Anhydrous dichloromethane (DCM)

  • Pyridine

  • Benzoyl chloride

  • 1 M HCl

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • Dissolve the spirocyclic diol mixture (1 equivalent) in anhydrous DCM.

  • Add pyridine (2.5 equivalents) and cool the mixture to 0 °C in an ice bath.

  • Slowly add benzoyl chloride (2.2 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with water and extract the product with DCM.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The resulting dibenzoate esters can now be purified by flash chromatography on silica gel, typically with a less polar eluent like a hexane/ethyl acetate mixture.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the flash chromatography of spirocyclic nonane derivatives.

Problem Potential Cause(s) Recommended Solution(s)
Poor or No Separation of Diastereomers - Inappropriate mobile phase selectivity.- Low column efficiency.- Systematically screen different solvent systems on TLC, including ternary mixtures.- Switch to a high-resolution silica gel column.- Consider derivatization for polar compounds like diols.- Try reversed-phase chromatography.
Peak Tailing - Strong interaction between polar functional groups (e.g., amines, carboxylic acids) and acidic silanol groups on silica.- Sample overload.- Add a mobile phase modifier: 0.5-1% triethylamine for basic compounds or 0.5-1% acetic acid for acidic compounds.[5]- Reduce the amount of sample loaded onto the column.
Peak Broadening - Sample dissolved in a solvent much stronger than the mobile phase.- Large injection volume.- Column channeling or poor packing.- Diffusion on the column due to slow elution (Rf < 0.2).[5]- Use the "dry loading" technique where the sample is pre-adsorbed onto silica gel.[8][9]- Dissolve the sample in the initial mobile phase or a weaker solvent.- Ensure the column is well-packed and equilibrated.- Adjust the mobile phase to achieve an Rf between 0.2 and 0.3.[5]
Compound Elutes at the Solvent Front - Mobile phase is too polar.- Sample is too nonpolar for normal-phase chromatography.- Decrease the polarity of the mobile phase (increase the proportion of the nonpolar solvent).- Consider reversed-phase chromatography with a C18 column.
Irreproducible Retention Times - Inconsistent mobile phase preparation.- Column degradation.- Prepare mobile phases fresh and accurately measure solvent ratios.- Ensure the column has not been compromised by previous runs.
Advanced Troubleshooting: Gradient Optimization

For complex mixtures or when diastereomers have very similar Rf values, a gradient elution can be beneficial. Instead of a simple linear gradient, consider a step gradient or a shallow gradient around the elution point of your target compounds.

G cluster_1 Troubleshooting with Gradient Elution A Identify Elution % of Target from Isocratic TLC B Design a Shallow Gradient (e.g., 5-15% over 20 CV) A->B C Run Flash Chromatography B->C D Still Poor Resolution? C->D E Implement a Step Gradient (Isocratic hold before and during elution) D->E Yes F Analyze Fractions D->F No E->F

Caption: Gradient optimization workflow.

A shallow gradient slowly increases the eluting power of the mobile phase, which can effectively separate compounds with close polarities. A step gradient involves holding the mobile phase composition isocratic for a period to elute one compound before increasing the polarity to elute the next, which can be very effective for separating diastereomers.[10]

By systematically applying the principles and troubleshooting steps outlined in this guide, you can significantly improve the success rate of purifying challenging spirocyclic nonane derivatives, leading to higher purity and yield in your research and development endeavors.

References

  • Clarke, A. K., James, M. J., O'Brien, P., Taylor, R. J. K., & Unsworth, W. P. (2016). Silica-Supported Silver Nitrate as a Highly Active Dearomatizing Spirocyclization Catalyst: Synergistic Alkyne Activation by Silver Nanoparticles and Silica. Angewandte Chemie International Edition, 55(44), 13798-13802. [Link]

  • Dołowy, M. (2019). Influence of Different Chromatographic Conditions on the Level of Detection and Quantitation of Spironolactone by means of TLC-Densitometry. Journal of Analytical Methods in Chemistry, 2019, 8792783. [Link]

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923-2925. [Link]

  • Biotage. (n.d.). Successful Flash Chromatography. King Group. [Link]

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752-6756. [Link]

  • Gritti, F., & Guiochon, G. (2004). Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography. Journal of Chromatography A, 1050(1), 95-110. [Link]

  • Li, Y., et al. (2023). Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. Journal of Pharmaceutical and Biomedical Analysis, 234, 115577. [Link]

  • Fekete, S., et al. (2020). Negative gradient slope methods to improve the separation of closely eluting proteins. Journal of Chromatography A, 1633, 461649. [Link]

  • Biotage. (2023, January 19). What is the optimal sample to sorbent ratio for dry loading in flash column chromatography?. [Link]

  • Chrom Tech, Inc. (2024, November 20). Flash Chromatography Explained: A Comprehensive Guide. [Link]

  • Gerlach, H. (1996). (*)-cis,cis-Spiro[4.4]nonane-1,6-diol. Helvetica Chimica Acta, 79(6), 1615-1620. [Link]

  • Chan, A. S. C., et al. (1994). Synthesis of Spiro[4.4]Nonane-l,6-Diols via the Hydrogenation of Spiro[4.4]Nonane-l,6-dione. Tetrahedron: Asymmetry, 5(12), 2953-2956. [Link]

  • Raynie, D. E. (2018, January 1). Analyte Derivatization as an Important Tool for Sample Preparation. LCGC International. [Link]

  • Sorbtech. (2023, April 7). HOW TO: Sample loading methods in flash chromatography. [Link]

  • Gallant, M., et al. (2021). A comprehensive study on the phenomenon of total breakthrough in liquid chromatography. Journal of Chromatography A, 1657, 462575. [Link]

  • Trost, B. M., & Hild, M. (2014). Synthesis of Optically Active Spirocycles by a Sequence of Decarboxylative Asymmetric Allylic Alkylation and Heck Reaction. Organic Letters, 16(24), 6464-6467. [Link]

  • Holloway, J., et al. (2019). High-resolution polymer high performance liquid chromatography: optimization of the saw tooth gradient profile for various stationary phases and separations on preparative scale. Analytical Methods, 11(36), 4645-4654. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information. [Link]

  • Frontiers. (2025, February 25). Coupling of chromatography with surface-enhanced Raman spectroscopy: trends and prospects. [Link]

  • Chromatography Today. (n.d.). What are the Common Peak Problems in HPLC. [Link]

  • Gritti, F., & Guiochon, G. (2005). Effect of the surface heterogeneity of the stationary phase on the range of concentrations for linear chromatography. Analytical Chemistry, 77(4), 1020-1030. [Link]

  • Massachusetts Institute of Technology. (n.d.). 7.9. Flash Column Chromatography Guide. DSpace@MIT. [Link]

  • Pirok, B. W. J., et al. (2023). Computer-driven optimization of complex gradients in comprehensive two-dimensional liquid chromatography. Journal of Chromatography A, 1705, 464205. [Link]

  • Wang, Y., et al. (2022). A Fast and Selective Approach for Profiling Vicinal Diols Using Liquid Chromatography-Post Column Derivatization-Double Precursor Ion Scan-Mass Spectrometry. Metabolites, 12(1), 44. [Link]

  • Hawach Scientific. (2025, February 11). The Methods of Sample Loading in Flash Column. [Link]

  • Shimadzu. (n.d.). Abnormal Peak Shapes. [Link]

  • Al-Majed, A. A. (2012). An overview of applications of pre-column derivatization reactions for the liquid chromatographic analysis of pharmaceuticals and related compounds. African Journal of Pure and Applied Chemistry, 6(8), 128-140. [Link]

  • Moser, A., & Ammann, D. (2013). A Modern Apparatus for Performing Flash Chromatography: An Experiment for the Organic Laboratory. Journal of Chemical Education, 90(2), 238-241. [Link]

  • SciSpace. (2005). Effect of the surface heterogeneity of the stationary phase on the range of concentrations for linear chromatography. [Link]

  • ChemTips. (2013, January 29). Dry Loading in Flash Chromatography. [Link]

  • Academic Journals. (2012, December 15). An overview of applications of pre-column derivatization reactions for the liquid chromatographic analysis of pharmaceuticals and related compounds. [Link]

  • EPFL. (n.d.). Some Useful and Practical Tips for Flash Chromatography. [Link]

  • MDPI. (2022, April 21). Surface Optimization and Design Adaptation toward Spheroid Formation On-Chip. [Link]

  • ResearchGate. (2015, April 14). How can I avoid peak broadening in HPLC method analysis?. [Link]

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Optimization

Technical Support Center: Resolving Low Aqueous Solubility of Tert-butyl 8-oxa-2,5-diazaspiro[3.5]nonane-5-carboxylate

Welcome to the technical support guide for Tert-butyl 8-oxa-2,5-diazaspiro[3.5]nonane-5-carboxylate. This resource is designed for researchers, scientists, and drug development professionals who are encountering challeng...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for Tert-butyl 8-oxa-2,5-diazaspiro[3.5]nonane-5-carboxylate. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with the low aqueous solubility of this spirocyclic compound. This guide provides in-depth troubleshooting strategies, detailed experimental protocols, and frequently asked questions to facilitate the successful use of this compound in your research.

Understanding the Challenge: The "Greasy" Nature of a Promising Scaffold

Tert-butyl 8-oxa-2,5-diazaspiro[3.5]nonane-5-carboxylate is a molecule of significant interest in medicinal chemistry due to its unique three-dimensional structure. However, the presence of the bulky, non-polar tert-butoxycarbonyl (Boc) protecting group and the overall lipophilic character of the spirocyclic core contribute to its poor solubility in aqueous media. This low solubility can be a major hurdle in various experimental settings, particularly in biological assays and formulation development.[1]

This guide will walk you through a systematic approach to address this challenge, from simple adjustments to more advanced formulation strategies.

Frequently Asked Questions (FAQs)

Q1: Why is Tert-butyl 8-oxa-2,5-diazaspiro[3.5]nonane-5-carboxylate so poorly soluble in water?

A1: The low aqueous solubility is primarily due to its chemical structure. The molecule contains a significant non-polar surface area attributed to the cyclohexane ring and the tert-butyl group of the Boc protector. These hydrophobic regions are not conducive to favorable interactions with polar water molecules, leading to poor dissolution.

Q2: I've tried dissolving the compound in my aqueous buffer, but it just won't go into solution. What's my first step?

A2: Before moving to more complex methods, ensure you have employed basic dissolution techniques. This includes:

  • Sonication: Using an ultrasonic bath can provide the necessary energy to break down compound aggregates and enhance dissolution.[2]

  • Gentle Heating: A slight increase in temperature can sometimes improve solubility. However, be cautious as excessive heat may degrade the compound.

  • Vortexing: Vigorous mixing can aid in the dissolution process.

If these initial steps fail, it's time to consider the strategies outlined in the troubleshooting guides below.

Q3: Will removing the Boc protecting group improve solubility?

A3: Yes, in many cases, deprotection of the Boc group to reveal the free amine will significantly increase aqueous solubility, especially at acidic pH. The resulting secondary amine can be protonated to form a more polar and water-soluble hydrochloride salt.[3] However, this is only a viable option if the free amine is the desired final compound for your experiment.

Q4: Can I use DMSO to dissolve the compound for my biological assay?

A4: Dimethyl sulfoxide (DMSO) is a powerful organic solvent that will likely dissolve Tert-butyl 8-oxa-2,5-diazaspiro[3.5]nonane-5-carboxylate.[4] However, for cellular assays, it is crucial to keep the final concentration of DMSO as low as possible (typically <0.5%) to avoid solvent-induced toxicity and off-target effects. This often requires preparing a highly concentrated stock solution in DMSO and then diluting it into your aqueous assay medium. Be mindful of potential precipitation upon dilution.

Troubleshooting Guides: A Step-by-Step Approach to Solubilization

If basic dissolution methods have failed, the following troubleshooting guides provide a systematic approach to enhancing the aqueous solubility of Tert-butyl 8-oxa-2,5-diazaspiro[3.5]nonane-5-carboxylate.

Guide 1: pH Adjustment for Ionizable Compounds

The presence of a secondary amine in the spirocyclic core, although protected by the Boc group, can still be influenced by pH. A more effective strategy is to utilize the basicity of the unprotected secondary amine if your experimental design allows for the removal of the Boc group.

Principle: The solubility of ionizable compounds, such as amines, is highly dependent on the pH of the solution.[5] By lowering the pH, the secondary amine can be protonated, forming a more soluble salt.[2][6]

Experimental Protocol: pH Adjustment
  • Prepare a series of buffers: Prepare a range of buffers with pH values from 4.0 to 7.4. Common biological buffers like acetate, phosphate, and MES can be used.

  • Small-Scale Solubility Test:

    • Weigh a small, precise amount of the compound (e.g., 1 mg) into several vials.

    • Add a small, measured volume (e.g., 100 µL) of each buffer to the respective vials.

    • Vortex each vial vigorously for 1-2 minutes.

    • Visually inspect for dissolution. If the compound dissolves, its solubility is at least 10 mg/mL in that buffer.

    • If not fully dissolved, incrementally add more buffer and repeat the process to estimate the solubility.

  • Determine Optimal pH: Identify the pH at which the highest solubility is achieved while remaining compatible with your experimental system.

Caption: pH adjustment workflow.

Guide 2: The Use of Co-solvents

When pH adjustment is not feasible or insufficient, the use of water-miscible organic solvents, known as co-solvents, is a common and effective strategy.[]

Principle: Co-solvents work by reducing the polarity of the aqueous medium, thereby decreasing the interfacial tension between the hydrophobic compound and the solvent.[8] This creates a more favorable environment for the dissolution of non-polar molecules.

Common Co-solvents for Biological Applications:
Co-solventTypical Starting ConcentrationNotes
Ethanol5-10% (v/v)Generally well-tolerated in many cell-based assays at low concentrations.
Propylene Glycol (PG)5-20% (v/v)A common vehicle for both oral and parenteral formulations.[9]
Polyethylene Glycol 400 (PEG 400)10-30% (v/v)A low-toxicity polymer frequently used to solubilize poorly soluble drugs.[9]
Experimental Protocol: Co-solvent Screening
  • Prepare Co-solvent/Buffer Mixtures: Prepare a series of solutions containing different percentages of each co-solvent in your primary aqueous buffer.

  • Perform Small-Scale Solubility Testing: Following the same procedure as the pH adjustment protocol, determine the solubility of your compound in each co-solvent mixture.

  • Optimize Concentration: Identify the lowest concentration of the co-solvent that provides the desired solubility to minimize potential biological interference.

G cluster_0 Aqueous Medium cluster_1 Poorly Soluble Compound cluster_2 Co-solvent Addition Water Water Molecules Compound Hydrophobic Compound Water->Compound Poor Interaction Cosolvent Co-solvent Molecules Water->Cosolvent Miscibility Cosolvent->Compound Improved Interaction

Caption: Co-solvent mechanism of action.

Guide 3: Advanced Formulation Strategies

For particularly challenging cases, more advanced formulation techniques may be necessary. These methods are often employed in drug development to enhance the bioavailability of poorly soluble active pharmaceutical ingredients (APIs).[10][11]

1. Cyclodextrins

Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble "guest" molecules, like our spirocycle, forming an inclusion complex that is more water-soluble.[12][13]

  • Commonly used cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a popular choice due to its relatively high water solubility and low toxicity.[13]

2. Surfactants and Micellar Solubilization

Principle: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), self-assemble into micelles in aqueous solutions. The hydrophobic core of these micelles can entrap poorly soluble compounds, effectively increasing their solubility in the bulk aqueous phase.[4]

  • Commonly used non-ionic surfactants: Polysorbates (e.g., Tween® 80) and polyoxyethylene castor oil derivatives (e.g., Kolliphor® EL) are frequently used in pharmaceutical formulations.

3. Amorphous Solid Dispersions

Principle: Converting the crystalline form of a compound to a higher-energy amorphous state can lead to a significant increase in its apparent solubility and dissolution rate.[14] This is typically achieved by dispersing the compound in a polymer matrix.

  • Common techniques: Spray drying and hot-melt extrusion are common methods for preparing amorphous solid dispersions.

Experimental Workflow for Advanced Formulation

Caption: Advanced formulation workflow.

Summary of Solubilization Strategies

StrategyPrincipleAdvantagesDisadvantages
pH Adjustment Ionization of the molecule to form a more soluble salt.[5]Simple, rapid, and cost-effective.[]Only applicable to ionizable compounds; potential for pH-related degradation.[5]
Co-solvents Reduction of solvent polarity.[]Effective for a wide range of non-polar compounds.Potential for co-solvent to interfere with biological assays or cause toxicity.[5]
Cyclodextrins Encapsulation of the hydrophobic molecule within a soluble host.[12]High solubilization capacity; can improve stability.Can be expensive; potential for toxicity at high concentrations.[12]
Surfactants Entrapment within micelles.[4]Effective for highly lipophilic compounds.Potential for cell lysis and interference with protein binding.
Amorphous Solid Dispersions Increased energy state of the solid form.[14]Significant increase in apparent solubility and dissolution rate.[14]Can be physically unstable and revert to the crystalline form.[1]

Final Recommendations

When faced with the low aqueous solubility of Tert-butyl 8-oxa-2,5-diazaspiro[3.5]nonane-5-carboxylate, a systematic and logical approach is key.

  • Start with the simplest methods: Always begin with sonication and gentle heating before moving to more complex approaches.

  • Consider your experimental context: The choice of solubilization method will heavily depend on the constraints of your assay or formulation. For instance, a method suitable for an in vitro assay may not be appropriate for an in vivo study.

  • Systematic Screening: When using co-solvents or excipients, perform a systematic screen to identify the most effective agent at the lowest possible concentration.

  • Characterize your final solution: Once you have achieved a solution, it is good practice to characterize it to ensure the compound has not degraded and remains in solution under your experimental conditions.

By following the guidance in this technical support document, researchers can effectively overcome the solubility challenges associated with Tert-butyl 8-oxa-2,5-diazaspiro[3.5]nonane-5-carboxylate and unlock its full potential in their scientific endeavors.

References

  • Vertex AI Search. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • Patel, R. P., & Patel, M. M. (2011). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics, 2011, 848594.
  • Ritika, Harikumar, S. L., & Aggarwal, G. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • World Pharma Today. (2025).
  • Arunagiri, R. (2023). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online.
  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility.
  • BenchChem. (2025). Resolving solubility issues of 1,4,5,6-tetrahydropyrimidin-2-amine in organic solvents.
  • NextSDS. (n.d.). tert-butyl 8-oxa-2,5-diazaspiro[3.
  • BenchChem. (n.d.). Enhancing the solubility of 3-(Benzenesulfonyl)quinolin-2-amine for biological assays.
  • Park, K. (2003). Solubilizing Excipients in Oral and Injectable Formulations. Pharmaceutical Technology, 27(11), 68-76.
  • BenchChem. (2025). Experimental procedure for deprotection of Boc-protected amines.
  • BOC Sciences. (n.d.).
  • NextSDS. (n.d.). Tert-Butyl 8-Hydroxy-5-Oxa-2-Azaspiro[3.
  • Al-Kassas, R., & Al-Gohary, O. (2018). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. RSC Advances, 8(59), 33903–33913.
  • Kumar, L., & Singh, S. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics, 13(3), 134-142.
  • Google Patents. (n.d.).
  • Roquette. (n.d.). Bioavailability Enhancement for Oral Dosage.
  • BOC Sciences. (n.d.). Amino Acids for Pharmaceutical Excipients.
  • Al-Kassas, R., & Al-Gohary, O. (2022). Bioavailability Enhancement for Oral Dosage. MDPI.
  • Kumar, L., & Singh, S. (2012). Improvement in solubility of poor water-soluble drugs by solid dispersion. Journal of Pharmacy & Bioallied Sciences, 4(Suppl 1), S39–S40.
  • Pharmaceutical Technology. (2022).
  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement.
  • J&K Scientific LLC. (2026). BOC Protection and Deprotection.
  • Saxena, C., & Mishra, G. P. (2022). COMPREHENSIVE STUDY ABOUT SOLUBILITY ENHANCEMENT TECHNIQUES. International Journal of Biology, Pharmacy and Allied Sciences, 11(9), 3979-3990.
  • Semantic Scholar. (n.d.).
  • PubChem. (n.d.). Tert-butyl 2,5-diazaspiro[3.
  • Chemicalbook. (2025). tert-butyl 5-oxa-2,8-diazaspiro[3.
  • LGC Standards. (n.d.). tert-Butyl 8-Oxa-2,5-diazaspiro[3.
  • French-Ukrainian Journal of Chemistry. (n.d.). oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design.
  • Pharmaffiliates. (n.d.). Tert-Butyl 5-oxa-2,8-diazaspiro[3.
  • NextSDS. (n.d.). tert-butyl 2-oxo-8-oxa-5-azaspiro[3.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Epimerization in Spiro[3.5]nonane Functionalization

Welcome to the Advanced Technical Support Center for spirocyclic scaffold functionalization. Spiro[3.5]nonanes are increasingly vital in drug discovery due to their rigid, three-dimensional architecture, which enhances t...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for spirocyclic scaffold functionalization. Spiro[3.5]nonanes are increasingly vital in drug discovery due to their rigid, three-dimensional architecture, which enhances target binding affinity and improves pharmacokinetic profiles[1]. However, late-stage functionalization—particularly adjacent to carbonyls or during amine coupling—frequently suffers from epimerization.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you maintain stereochemical integrity during your syntheses.

Module 1: Mechanistic Foundations of Epimerization

Q: Why is the spiro[3.5]nonane scaffold highly susceptible to epimerization during late-stage alpha-functionalization? A: The vulnerability stems from the inherent ring strain of the orthogonally fused cyclobutane and cyclohexane rings[1]. When functionalizing at the alpha-position of a ketone (e.g., the C7 position in 7-oxospiro[3.5]nonan-1-one), the alpha-protons are highly acidic. The introduction of basic conditions drives the formation of a planar enolate intermediate. Because the spirocyclic core lacks sufficient steric facial bias in its transition state, electrophilic attack or re-protonation occurs from both faces, leading to a thermodynamic loss of the chiral center[2].

Q: How do solvent polarity and counterions dictate the extent of epimerization? A: Causality: The extent of epimerization is directly controlled by the stabilization and solvation of the enolate ion pair. Highly polar solvents (like THF/MeOH) and large counterions (like K⁺ from KOtBu) create a "loose" ion pair. This allows the enolate to fully planarize and react non-stereoselectively. Conversely, using a small, highly coordinating counterion (Li⁺ from LiOtBu) in a non-polar solvent (Toluene) enforces a "tight" ion pair. The lithium cation coordinates strongly with both the enolate oxygen and the incoming electrophile, kinetically shielding one face of the molecule and preserving the stereocenter[2].

Table 1: Quantitative Impact of Base and Solvent on Epimeric Ratios (e.r.)
Base SystemSolventTemp (°C)Ion Pair StateConversion (%)Epimeric Ratio (Retained:Inverted)
NaOMeMeOH / THF25Loose / Solvated>951:1 (Racemic)
KOtBuTHF0Loose851:2.5 (Inversion favored)
LiOtBuTHF0Intermediate704:1 (Retention favored)
LiOtBuToluene-78 to 0Tight45>99:1 (Complete Retention)

(Data synthesized from C-H functionalization studies on cyclobutane systems[2])

Module 2: Strategic Workflows for Stereoretention

Before initiating a functionalization protocol, it is critical to map the thermodynamic risks associated with your target site.

Workflow Start Spiro[3.5]nonane Functionalization CheckAlpha Is the target site alpha to a carbonyl? Start->CheckAlpha EnolateRisk High Epimerization Risk (Enolate Pathway) CheckAlpha->EnolateRisk Yes DirectFunc Direct Functionalization (Standard Protocols) CheckAlpha->DirectFunc No BaseChoice Use Li+ Base & Toluene (Tight Ion Pair) EnolateRisk->BaseChoice Enolate Req. AltCat Ni/Cu-Catalyzed Cross-Coupling EnolateRisk->AltCat Bypass Enolate

Logical decision tree for selecting spiro[3.5]nonane functionalization strategies.

Q: Can transition-metal catalysis bypass traditional enolate-driven epimerization entirely? A: Yes. Recent methodologies demonstrate that Nickel- or Copper/Palladium-catalyzed arylboration of spirocyclic cyclobutenes provides rapid access to highly substituted spiro[3.5]nonanes without generating an alpha-carbonyl enolate[3]. By starting with a cyclobutene precursor and utilizing a Ni-catalyst, functional groups are installed via migratory insertion and reductive elimination. This completely bypasses the thermodynamic epimerization pathway, yielding products with quaternary stereogenic centers as single diastereomers[3].

Module 3: Troubleshooting Amide Coupling (The Oxazolone Pathway)

Q: During the synthesis of spirocyclic 2-aminoacetamides (e.g., coupling an amino acid to 7-aminospiro[3.5]nonan-1-one), I observe up to 40% epimerization. How can I suppress this? A: When activating N-protected amino acids, the carboxyl group frequently undergoes intramolecular cyclization to form a planar, achiral oxazolone intermediate[4]. This intermediate is highly susceptible to proton abstraction and re-protonation from either face. To suppress this, you must intercept the activated intermediate before oxazolone formation occurs. The addition of anhydrous CuCl₂ alongside HOBt forms a copper-coordinated intermediate that restricts the conformational freedom required for oxazolone ring closure[4].

Mechanism cluster_0 Thermodynamic (Epimerization) cluster_1 Kinetic (Stereoretention) Substrate Activated Amino Acid Oxazolone Planar Oxazolone Intermediate Substrate->Oxazolone Standard Coupling CuComplex Cu(II)-Coordinated Intermediate Substrate->CuComplex CuCl2 + HOBt Racemate Epimeric Mixture Oxazolone->Racemate Amine Attack Retained Stereopure Amide CuComplex->Retained Amine Attack

Mechanistic divergence of amide coupling: Oxazolone epimerization vs. Cu(II) stereoretention.

Self-Validating Experimental Protocol: Stereoretentive Amide Coupling

Objective: Couple an N-protected amino acid to 7-aminospiro[3.5]nonan-1-one with <1% epimerization. Causality Focus: Minimizing dielectric stabilization of the oxazolone (via non-polar solvent) and sterically blocking enolization (via Cu(II) coordination).

  • System Preparation: Flame-dry a Schlenk flask under argon. Use strictly anhydrous Dichloromethane (DCM).

    • Validation Check: Karl Fischer titration of the DCM must show <10 ppm water to prevent premature hydrolysis of the activated ester.

  • Pre-Activation: Dissolve the N-protected amino acid (1.0 eq), 1-hydroxybenzotriazole (HOBt) (1.2 eq), and anhydrous CuCl₂ (1.2 eq) in DCM. Cool to 0 °C.

    • Causality: Cu(II) acts as a Lewis acid, coordinating the nitrogen and oxygen atoms of the intermediate, locking its conformation and strictly preventing oxazolone cyclization[4].

  • Nucleophile Addition: Slowly add 7-aminospiro[3.5]nonan-1-one (1.2 eq) followed by N,N-Diisopropylethylamine (DIPEA) (2.0 eq) dropwise over 15 minutes.

    • Causality: DIPEA is highly sterically hindered; it acts as an acid scavenger without functioning as a nucleophile or a strong enough base to trigger direct enolization[4].

  • Incubation & In-Line Monitoring: Stir at 0 °C for 2 hours.

    • Validation Check: Pull a 10 µL aliquot, quench in MeOH, and run chiral HPLC. If the undesired epimer peak exceeds 1% Area, immediately lower the reaction temperature to -20 °C.

  • Workup: Quench with 1M HCl at 0 °C (to remove Cu salts and unreacted amine). Extract with DCM, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

References

  • Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities Source: Chemical Reviews (Carreira, E. M., & Fessard, T. C., 2014) URL:[Link]

  • Applications of C–H Functionalization Logic to Cyclobutane Synthesis Source: Journal of the American Chemical Society (ACS Publications, 2014) URL:[Link]

  • Catalytic Arylboration of Spirocyclic Cyclobutenes: Rapid Access to Highly Substituted Spiro[3.n]alkanes Source: ACS Catalysis (ACS Publications, 2021) URL:[Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to Purity Validation: Quantitative NMR for Tert-butyl 8-oxa-2,5-diazaspiro[3.5]nonane-5-carboxylate

Introduction: The Imperative for Purity in Modern Drug Discovery The ascent of spirocyclic motifs in drug discovery represents a strategic shift away from "flatland" molecules towards three-dimensional structures that of...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Purity in Modern Drug Discovery

The ascent of spirocyclic motifs in drug discovery represents a strategic shift away from "flatland" molecules towards three-dimensional structures that offer improved pharmacological properties.[1][2][3] These complex, sp³-rich scaffolds can enhance potency, selectivity, and pharmacokinetic profiles, making them invaluable in developing next-generation therapeutics.[1][4] Tert-butyl 8-oxa-2,5-diazaspiro[3.5]nonane-5-carboxylate is a prime example of a building block used to access these sophisticated molecular architectures.

However, the structural complexity of such compounds necessitates an equally sophisticated and rigorous approach to purity assessment. In drug development, an accurate understanding of a compound's purity is not merely a quality control checkpoint; it is fundamental to the integrity of all subsequent biological and toxicological data.[5][6] This guide provides an in-depth validation of Quantitative Nuclear Magnetic Resonance (qNMR) as a primary method for determining the absolute purity of Tert-butyl 8-oxa-2,5-diazaspiro[3.5]nonane-5-carboxylate, comparing its performance against traditional chromatographic techniques.

The First Principle: Understanding Quantitative NMR (qNMR)

Unlike chromatographic methods that rely on the response of a detector to an analyte, qNMR is a primary analytical method founded on a fundamental physical principle: the integrated signal area of a specific nucleus is directly proportional to the number of those nuclei in the molecule.[6][7][8] This unique characteristic allows for the determination of the absolute concentration or purity of a substance by co-dissolving it with a certified internal standard of known purity and concentration, without requiring a reference standard of the analyte itself.[8][9]

The purity of the analyte (P_analyte) can be calculated using the following master equation:[5][7]

P_analyte = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

Where:

  • I : Integral value of the signal

  • N : Number of protons giving rise to the signal

  • M : Molar mass

  • m : Mass

  • P : Purity of the standard

  • analyte : Refers to the target compound

  • std : Refers to the internal standard

This direct, molar-based measurement provides a highly accurate and unbiased purity value, making qNMR an indispensable tool for certifying reference materials and validating orthogonal techniques.[10]

Experimental Workflow: Validating Purity by ¹H qNMR

The trustworthiness of a qNMR result is a direct consequence of a meticulously planned and executed experimental protocol. Each step is designed to minimize uncertainty and ensure the fundamental proportionality of the NMR signal holds true.

qNMR_Workflow cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_proc Phase 3: Data Processing & Analysis plan Method Planning (Select Solvent & Standard) weigh Metrological Weighing (Analyte & Standard) plan->weigh dissolve Sample Dissolution (Vortex & Sonicate) weigh->dissolve setup Instrument Setup (Tuning, Shimming, Locking) dissolve->setup params Set Quantitative Parameters (D1, 90° Pulse, Scans) setup->params acquire Acquire FID params->acquire process FID Processing (Zero-fill, Apodization, FT) acquire->process correct Manual Correction (Phasing & Baseline) process->correct integrate Signal Integration (Analyte & Standard) correct->integrate calculate Purity Calculation integrate->calculate result Final Purity Report (with Uncertainty Budget) calculate->result

Caption: The qNMR experimental workflow, from planning to the final purity report.

Step 1: Method Planning - The Causality of Choice
  • Solvent Selection: The chosen deuterated solvent must completely dissolve both the analyte and the internal standard without reacting with either.[7] For Tert-butyl 8-oxa-2,5-diazaspiro[3.5]nonane-5-carboxylate, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice due to its high solubilizing power for polar and non-polar compounds.

  • Internal Standard (IS) Selection: This is the most critical decision for accuracy. An ideal IS must meet several criteria:[11]

    • High Purity (≥99%): Certified and traceable to a national metrology institute (e.g., NIST).

    • Chemical and Isotopic Purity: Prevents interference with the analyte.[11]

    • Signal Separation: Its quantification signal must be in a clear region of the spectrum, free from overlap with analyte or impurity signals.[7]

    • Chemical Inertness: Must not react with the analyte or solvent.

    • Simple Spectrum: Preferably a sharp singlet to ensure accurate integration.[12]

    For this analysis, Maleic acid is a suitable internal standard. It is highly pure, soluble in DMSO-d₆, and its vinylic protons appear as a singlet around 6.3 ppm, a region typically free of signals from the spirocyclic analyte.

Step 2: Sample Preparation - The Foundation of Precision
  • Metrological Weighing: Using a microbalance with an accuracy of at least 0.01 mg, accurately weigh approximately 10-15 mg of Tert-butyl 8-oxa-2,5-diazaspiro[3.5]nonane-5-carboxylate into a clean, dry vial.[13]

  • Accurately weigh approximately 5-10 mg of the certified Maleic acid internal standard into the same vial. The goal is to achieve a near 1:1 molar ratio between the analyte and the standard to optimize integration accuracy.

  • Dissolution: Add approximately 0.7 mL of DMSO-d₆ to the vial. Ensure complete dissolution by vortexing and, if necessary, brief sonication.

  • Transfer: Transfer the solution to a high-quality 5 mm NMR tube. The liquid column height should be appropriate for the spectrometer's probe to ensure optimal shimming.[14]

Step 3: Data Acquisition - Ensuring Quantitative Integrity

The parameters used for data acquisition are fundamentally different from those used for routine structural confirmation and are set to ensure all signals are uniformly excited and fully relaxed.

ParameterRecommended SettingRationale
Pulse Program Standard 1D pulse (e.g., Bruker 'zg30' or 'zg90')Simple excitation without any solvent suppression that could affect signal intensities.
Pulse Angle 90°A 90° pulse provides the maximum signal intensity per scan, improving the signal-to-noise ratio (S/N).[7]
Relaxation Delay (D1) ≥ 7 x T₁ (longest)CRITICAL: Ensures all protons have fully returned to thermal equilibrium before the next pulse.[7] Using a shorter delay will lead to signal attenuation, particularly for nuclei with long relaxation times (T₁), invalidating the quantitative result. T₁ values must be experimentally determined for both analyte and standard signals using an inversion-recovery experiment.
Acquisition Time (AQ) ≥ 3 secondsAllows the Free Induction Decay (FID) to decay completely, preventing truncation which can cause artifacts in the spectrum.[7]
Number of Scans (NS) 16 to 64 (or more)Set to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals of interest to ensure integration precision of <1%.[12][15]
Temperature 298 K (25 °C)A stable, regulated temperature is crucial for spectral consistency.[13]
Spinning OffPrevents spinning sidebands that can interfere with baseline and integration.[12]
Step 4: Data Processing and Calculation
  • Fourier Transform: Apply an exponential multiplication with a line broadening (LB) of 0.1 - 0.3 Hz to improve S/N without significantly degrading resolution.[12] Perform Fourier transformation.

  • Manual Correction: For high-accuracy qNMR, automated phasing and baseline correction routines should be avoided.[7] Manually phase the spectrum to ensure all peaks are in pure absorption mode. Apply a high-order polynomial baseline correction to ensure a flat, artifact-free baseline across the entire spectrum, especially around the signals to be integrated.

  • Integration:

    • Select a well-resolved, unambiguous signal for the analyte. The singlet from the tert-butyl group (~1.4 ppm, 9H) is an ideal choice due to its high intensity and simple line shape.

    • Integrate the chosen analyte signal and the Maleic acid singlet (~6.3 ppm, 2H). The integration region should span a wide enough window (e.g., at least 20 times the signal half-width) to capture the entire signal, including ¹³C satellites if they are consistently included for both signals.[7]

  • Purity Calculation: Input the integral values and other known parameters into the master equation to determine the absolute purity.

Comparative Analysis: qNMR vs. Orthogonal Chromatographic Methods

While HPLC and GC are workhorse techniques in pharmaceutical analysis, they operate on different principles and present distinct advantages and limitations compared to qNMR.[16] The choice of method should be based on the specific analytical challenge.

Method_Selection start Purity Analysis Needed for Tert-butyl 8-oxa-2,5-diazaspiro[3.5]nonane-5-carboxylate q1 Analyte Volatile & Thermally Stable? start->q1 q2 Need Absolute Purity (Primary Method)? q1->q2 No gc Use GC (Not suitable for this analyte) q1->gc Yes q3 Need to Detect Trace Impurities (<0.1%)? q2->q3 No qnmr Use qNMR (Ideal for reference standard certification, validating other methods) q2->qnmr Yes hplc Use HPLC (Good for routine QC, impurity profiling) q3->hplc Yes q3->hplc No (Routine Analysis)

Caption: Decision workflow for selecting the appropriate purity analysis technique.

FeatureQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Primary method; signal intensity is directly proportional to molar concentration.[8]Comparative separation based on partitioning between mobile and stationary phases.[8]Separation based on volatility and interaction with a stationary phase.[16]
Accuracy High; provides an absolute purity value without analyte-specific reference standards.[8]High, but relative purity (area %) can be skewed by different impurity response factors.[8] Accurate quantification requires impurity standards.High for volatile analytes; requires reference standards for accurate quantification.
Precision Excellent, with low relative standard deviation (RSD) when performed correctly.Very good, with typically low RSD.[8]Excellent for automated systems.
Sensitivity Lower; LOQ typically in the μM range.[17][18] Not ideal for trace analysis (<0.1%).[19]High; ideal for detecting trace impurities (ppm levels).[16]Very high, especially with detectors like FID (Flame Ionization Detector).[10]
Reference Standard Requires a certified internal standard, but not one of the analyte itself.[7][8]Requires a reference standard of the analyte for identity and often for each impurity for accurate quantification.Requires reference standards for analyte and impurities.
Sample Throughput Lower; longer acquisition times are needed for high S/N.High; well-suited for automated, high-throughput screening.High; fast analysis times for simple mixtures.[16]
Nature of Analysis Non-destructive; the sample can be recovered and used for other analyses.[19]Destructive.Destructive.
Suitability for Analyte Excellent. Provides simultaneous structural confirmation and absolute purity. Ideal for a non-volatile, structurally complex molecule.Good. Suitable for routine quality control, but may not detect non-UV active impurities. Purity value is relative.Poor. The analyte is non-volatile and would likely decompose at the high temperatures required for GC analysis.

Conclusion: An Integrated Approach to Purity Validation

For a novel and structurally complex building block like Tert-butyl 8-oxa-2,5-diazaspiro[3.5]nonane-5-carboxylate, a single analytical method is often insufficient to build a complete purity profile.[10] Quantitative NMR distinguishes itself as a powerful, primary method that delivers an accurate, absolute purity value traceable to the SI unit system. Its strength lies in its unbiased, universal detection and its ability to provide structural and quantitative data in a single, non-destructive experiment.

In a robust drug development program, qNMR is best utilized to:

  • Certify the purity of in-house reference standards.

  • Provide an orthogonal, absolute purity value to validate results from chromatographic methods like HPLC.

  • Quantify complex mixtures or materials where specific impurity standards are unavailable.

By integrating qNMR for absolute purity determination with high-sensitivity chromatographic techniques like HPLC for trace impurity profiling, researchers can achieve a comprehensive and trustworthy characterization of their materials. This dual approach ensures the highest level of scientific integrity, providing a solid foundation for all subsequent research and development activities.

References

  • A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]

  • Quantitative NMR Spectroscopy. University of Oxford. [Link]

  • Stimuli Article (qNMR). US Pharmacopeia (USP). [Link]

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc. [Link]

  • Purity by Absolute qNMR Instructions. Natural Product Purity. [Link]

  • qNMR Purity Recipe Book (1 - Sample Preparation). Mestrelab Research. [Link]

  • Dias, L. C., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry. [Link]

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. ResolveMass Laboratories Inc. [Link]

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry. [Link]

  • Liu, X., et al. (2013). Optimization and Automation of Quantitative NMR Data Extraction. Analytical Chemistry. [Link]

  • Internal Standard Reference Data for qNMR: 1,4-Bis(trimethylsilyl)benzene [ISRD-06]. BIPM. [Link]

  • Simmler, C., et al. (2013). Universal Quantitative NMR Analysis of Complex Natural Samples. Current Opinion in Biotechnology. [Link]

  • Vitaku, E., et al. (2014). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

  • Wishart, D. S. (2018). Quantitative NMR-Based Biomedical Metabolomics: Current Status and Applications. Metabolites. [Link]

  • Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability. JEOL. [Link]

  • The Spirocycle Surge in Drug Discovery. Drug Hunter. [Link]

  • Soin, J., & De Almeida, V. (2020). High-Accuracy Quantitative Nuclear Magnetic Resonance Using Improved Solvent Suppression Schemes. Molecules. [Link]

  • Gödecke, T., et al. (2013). Validation of a Generic Quantitative 1H NMR Method for Natural Products Analysis. Phytochemical Analysis. [Link]

  • Rodrigues, T., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery. [Link]

  • G., S., & K., P. (2021). Nuclear Magnetic Resonance Spectroscopy for Quantitative Analysis: A Review for Its Application in the Chemical, Pharmaceutical and Medicinal Domains. Critical Reviews in Analytical Chemistry. [Link]

  • M., N., et al. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules. [Link]

  • Emwas, A.-H. (2023). Quantitative NMR for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Metabolites. [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Magnetic Resonance in Chemistry. [Link]

  • Comparison Between GC and HPLC for Pharmaceutical Analysis. Drawell. [Link]

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Comparative

The Ascendance of Three-Dimensional Scaffolds: A Comparative Guide to tert-Butyl 8-Oxa-2,5-diazaspiro[3.5]nonane-5-carboxylate and Morpholine in Modern Drug Discovery

In the relentless pursuit of novel therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles, medicinal chemists are increasingly venturing beyond the "flatland" of traditional aromatic scaffolds. Th...

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Author: BenchChem Technical Support Team. Date: March 2026

In the relentless pursuit of novel therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles, medicinal chemists are increasingly venturing beyond the "flatland" of traditional aromatic scaffolds. This strategic pivot towards three-dimensional (3D), sp³-rich architectures has spotlighted innovative building blocks that offer superior control over molecular shape and physicochemical properties. This guide provides an in-depth comparison of two such scaffolds: the established and ubiquitous morpholine and the emerging, conformationally constrained tert-butyl 8-oxa-2,5-diazaspiro[3.5]nonane-5-carboxylate.

While morpholine has long been a stalwart in drug design for its ability to favorably modulate aqueous solubility and metabolic stability, the rigid framework of spirocyclic systems like the 8-oxa-2,5-diazaspiro[3.5]nonane core presents a compelling alternative for navigating complex biological target landscapes and optimizing drug-like properties. This guide will delve into the structural nuances, physicochemical characteristics, and strategic applications of each, supported by experimental data and detailed protocols to empower researchers in their scaffold selection process.

At a Glance: Structural and Physicochemical Comparison

A fundamental aspect of scaffold selection lies in understanding the inherent physicochemical properties each imparts to a parent molecule. Morpholine is a polar, weakly basic heterocycle, while the spirocyclic scaffold, even with its Boc-protected amine, introduces a more complex, rigid 3D geometry.

Propertytert-Butyl 8-Oxa-2,5-diazaspiro[3.5]nonane-5-carboxylateMorpholineRationale and Implication
Molecular Weight ( g/mol ) 244.3287.12The spirocycle adds significantly more mass, a key consideration for lead- and drug-likeness.
Calculated LogP (XLogP3) -0.1-0.8Both scaffolds are hydrophilic, with the spirocycle being slightly less so. The Boc group on the spirocycle increases lipophilicity; the deprotected core would be more polar.
Topological Polar Surface Area (TPSA, Ų) 44.121.3The spirocycle presents a larger polar surface, potentially enhancing solubility and interactions with polar residues in protein targets.
Fraction of sp³ carbons (Fsp³) 0.821.0Both are fully saturated, but the spirocyclic nature of the former provides a more rigid 3D exit vector for substituents, a key advantage in escaping "flatland" drug design.[1]
Rotatable Bonds 10The morpholine ring is conformationally flexible (chair/boat), while the spirocycle's rigidity is a defining feature, reducing the entropic penalty of binding to a target.
Hydrogen Bond Acceptors 42The spirocycle offers more potential hydrogen bonding sites, which can be leveraged for target engagement and solubility.
Hydrogen Bond Donors 11Both contain a secondary amine (or a protected version in the case of the spirocycle) capable of acting as a hydrogen bond donor.

Note: Properties for tert-butyl 8-oxa-2,5-diazaspiro[3.5]nonane-5-carboxylate are computed. Experimental data for morpholine is well-established.

G cluster_0 tert-Butyl 8-Oxa-2,5-diazaspiro[3.5]nonane-5-carboxylate cluster_1 Morpholine Spiro_MW MW: 244.32 Morph_MW MW: 87.12 Spiro_MW->Morph_MW Higher Mass Spiro_LogP XLogP: -0.1 Morph_LogP LogP: -0.8 Spiro_LogP->Morph_LogP Slightly Less Hydrophilic Spiro_TPSA TPSA: 44.1 Ų Morph_TPSA TPSA: 21.3 Ų Spiro_TPSA->Morph_TPSA Larger Polar Surface Spiro_Fsp3 Fsp³: 0.82 Morph_Fsp3 Fsp³: 1.0 Spiro_Fsp3->Morph_Fsp3 Rigid 3D vs. Flexible

Physicochemical Property Comparison

The Role in Medicinal Chemistry: Beyond Solubility Enhancement

Morpholine: The Privileged Workhorse

Morpholine is a well-established "privileged" scaffold in medicinal chemistry, featured in numerous approved drugs.[2] Its utility stems from several key features:

  • Solubility and pKa: The morpholine nitrogen has a pKa of ~8.5, making it a weak base that is often protonated at physiological pH. This, combined with the polar ether oxygen, generally enhances the aqueous solubility of parent molecules.

  • Metabolic Stability: The morpholine ring itself is relatively stable to oxidative metabolism compared to more electron-rich heterocycles or alkylamines. However, it can be a site of metabolism, and its replacement is sometimes sought to improve pharmacokinetic profiles.

  • Synthetic Accessibility: Morpholine and its derivatives are readily available and can be easily incorporated into molecules through standard chemical transformations.[3][4]

The Spirocyclic Contender: Engineering 3D Diversity and Improved Properties

The strategic incorporation of spirocyclic scaffolds like tert-butyl 8-oxa-2,5-diazaspiro[3.5]nonane-5-carboxylate is driven by the modern imperative to create more structurally complex and differentiated drug candidates. The key advantages include:

  • Escape from Flatland: The rigid, three-dimensional nature of the spirocycle allows for precise projection of substituents into vector space, enabling novel and potentially more selective interactions with protein targets. This increased Fsp³ character is correlated with higher clinical success rates.[1]

  • Improved Physicochemical Properties: While seemingly counterintuitive due to an increase in carbon count, the introduction of a spirocyclic center can lead to improved aqueous solubility and a reduction in lipophilicity (LogD). This is attributed to the disruption of crystal packing and the presentation of polar functional groups in a more solvent-accessible manner. For instance, replacing a piperidine with a 7-oxa-2-azaspiro[3.5]nonane derivative in an analog of Bupivacaine resulted in increased water solubility.[1]

  • Enhanced Metabolic Stability: The quaternary spirocyclic carbon is inherently resistant to oxidative metabolism. Furthermore, the rigidity of the scaffold can orient metabolically labile groups away from interaction with metabolic enzymes like Cytochrome P450s.

  • Novelty and Intellectual Property: The use of less common spirocyclic scaffolds provides a clear path to novel chemical matter, strengthening intellectual property positions.

A compelling example of the benefits of a related spirocyclic scaffold is the development of PARP inhibitors. The replacement of a piperazine ring in the approved drug Olaparib with a 2,6-diazaspiro[3.3]heptane surrogate led to a significant improvement in target selectivity and a reduction in off-target cytotoxicity.[5] While not the exact spirocycle of interest, this case study underscores the power of spirocyclic bioisosteres to fine-tune pharmacological profiles.

Synthetic Accessibility: A Practical Consideration

A key factor in the adoption of any new building block is its synthetic accessibility. Morpholine derivatives are widely available from commercial vendors at a relatively low cost. The synthesis of the parent heterocycle is a large-scale industrial process.

The synthesis of tert-butyl 8-oxa-2,5-diazaspiro[3.5]nonane-5-carboxylate and related spirocycles is more complex, often requiring multi-step sequences. However, scalable routes have been developed, and the increasing demand from the pharmaceutical industry has led to its commercial availability from specialized suppliers, albeit at a higher cost than simple morpholines.[6][7] The tert-butyloxycarbonyl (Boc) protecting group is standard in peptide and medicinal chemistry, allowing for selective deprotection and further functionalization of the secondary amine. The metabolic lability of the tert-butyl group itself is a known issue, and in later stages of optimization, alternative protecting groups or direct derivatization might be considered.[8]

G cluster_0 Morpholine Incorporation cluster_1 Spirocycle Incorporation M_Start Diethanolamine or Bis(2-chloroethyl) ether M_Synth Industrial Scale Synthesis M_Start->M_Synth M_Product Morpholine M_Synth->M_Product M_Incorp Readily available for alkylation, amidation, etc. M_Product->M_Incorp S_Start Multi-step synthesis from commercially available precursors S_Synth Specialized Synthesis S_Start->S_Synth S_Product Boc-protected Oxa-diazaspiro[3.5]nonane S_Synth->S_Product S_Incorp Deprotection and functionalization S_Product->S_Incorp G cluster_0 In Vitro ADME Workflow start Synthesize Morpholine and Spirocycle Analogs solubility Kinetic Solubility Assay (PBS, pH 7.4) start->solubility logd LogD7.4 Shake-Flask Assay (Octanol/PBS) start->logd metstab Metabolic Stability Assay (Human Liver Microsomes) start->metstab analysis LC-MS/MS Quantification solubility->analysis logd->analysis metstab->analysis data Compare Solubility, Lipophilicity, and Intrinsic Clearance analysis->data

Sources

Validation

Comparative Toxicity Studies: Diazaspiro[3.5]nonane vs. Traditional Piperazine Scaffolds

As drug discovery increasingly demands the mitigation of off-target liabilities, the transition from planar heterocycles to complex, three-dimensional architectures has become a cornerstone of modern medicinal chemistry....

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Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery increasingly demands the mitigation of off-target liabilities, the transition from planar heterocycles to complex, three-dimensional architectures has become a cornerstone of modern medicinal chemistry. The "Escape from Flatland" paradigm emphasizes increasing the fraction of sp³ hybridized carbons (Fsp³) to improve target selectivity and physicochemical properties.

This guide provides a definitive comparative analysis of diazaspiro[3.5]nonane-based drug candidates against traditional piperazine and piperidine alternatives. As a Senior Application Scientist, I have structured this guide to move beyond mere observation, detailing the mechanistic causality behind toxicity profiles and providing self-validating experimental protocols for rigorous preclinical evaluation.

Mechanistic Causality in Toxicity Profiles

The substitution of a flat piperazine or piperidine ring with a rigid, orthogonal diazaspiro[3.5]nonane core fundamentally alters a molecule's spatial geometry, basicity (pKa), and lipophilicity (logD). These physicochemical shifts directly drive the divergence in toxicity profiles.

Cardiotoxicity (hERG Inhibition)

Traditional piperazines and piperidines are notorious for inhibiting the human Ether-à-go-go-Related Gene (hERG) potassium channel, leading to QT prolongation. This is primarily driven by strong cation-π and π-π interactions between the basic nitrogen of the planar heterocycle and the Tyr652/Phe656 residues within the hERG channel pore. Replacing these rings with a 2,7-diazaspiro[3.5]nonane core alters the vector of the basic nitrogen and introduces steric bulk that physically clashes with the hERG binding pocket. This structural modification effectively disrupts the requisite binding geometry, significantly mitigating cardiotoxic liabilities [1].

Genotoxicity and Cytotoxicity

Planar nitrogenous heterocycles have an inherent propensity to intercalate into DNA or cause off-target enzyme trapping, leading to broad-spectrum cytotoxicity. In comparative studies of PARP-1 inhibitors (e.g., Olaparib), substituting the piperazine moiety with diazaspiro cores resulted in a marked reduction in DNA damage and cytotoxicity in non-target cells. The spirocyclic architecture maintains the necessary hydrogen-bonding vectors for the primary target while preventing the planar stacking required for DNA intercalation [2].

Hepatotoxicity and Phospholipidosis

Piperazine designer drugs and therapeutics frequently induce hepatotoxicity by directly up-regulating sterol regulatory element-binding protein 1 (SREBP-1). This triggers a cascade of cholesterol biosynthesis enzyme upregulation (e.g., squalene epoxidase), culminating in intracellular lipid accumulation and phospholipidosis[3]. Diazaspiro[3.5]nonane derivatives, possessing lower lipophilicity and higher metabolic stability, bypass this SREBP-1 activation pathway, facilitating efficient hepatic clearance without steatosis.

HepatotoxicityPathway Pip Planar Piperazine (High Lipophilicity) SREBP SREBP-1 Activation Pip->SREBP Spiro Diazaspiro[3.5]nonane (High Fsp3, Lower logD) Clear Efficient Clearance No Lipid Accumulation Spiro->Clear Chol Cholesterol Biosynthesis Upregulation SREBP->Chol Phos Phospholipidosis & Steatosis Chol->Phos

Fig 1. Mechanistic pathway of hepatotoxicity: Piperazine vs. Diazaspiro[3.5]nonane scaffolds.

Quantitative Data Comparison

The following table synthesizes experimental data across multiple drug classes, demonstrating the objective superiority of the diazaspiro[3.5]nonane scaffold in minimizing off-target toxicity while preserving or enhancing target affinity.

Scaffold TypeDrug Class / TargetFsp³hERG Liability (IC₅₀)Cytotoxicity (Off-Target)Hepatotoxicity Risk
Piperazine PARP Inhibitors (Olaparib)Low (~0.2)Moderate (<10 μM)High (DNA damage)High (Phospholipidosis)
Diazaspiro[3.5]nonane PARP Inhibitor AnalogsHigh (>0.5)Low (>30 μM)Significantly ReducedLow
Piperidine D4R AntagonistsLowHigh (<5 μM)ModerateModerate
Diazaspiro[3.5]nonane D4R AntagonistsHighLow (>50 μM)LowLow
Piperazine Antimycobacterial (BTZs)LowModerateModerateModerate
Diazaspiro[3.5]nonane Antimycobacterial (BTZs)HighLowLow (High Safety Index)Low

Validated Experimental Protocols

To ensure scientific integrity, toxicity assessments must be conducted using self-validating systems. Below are the definitive methodologies for evaluating diazaspiro[3.5]nonane candidates.

Protocol A: Automated Patch-Clamp hERG Assay (Cardiotoxicity)

Causality Note: We utilize physiological temperature (37°C) rather than room temperature. hERG gating kinetics and drug-binding affinities are highly temperature-dependent. Room temperature screening often produces false negatives for rigid spirocyclic compounds due to their altered binding on-rates.

  • Cell Preparation: Culture CHO cells stably expressing the hERG potassium channel. Harvest at 70-80% confluency to ensure optimal membrane health for high-resistance seals.

  • System Calibration (Self-Validation): Prime the automated patch-clamp system (e.g., QPatch). The system is valid only if the baseline seal resistance is >1 GΩ (Gigaseal) and the initial leak current is <100 pA.

  • Compound Preparation: Dissolve diazaspiro[3.5]nonane candidates and piperazine controls in DMSO, diluting in extracellular solution to a final DMSO concentration of ≤0.1% (preventing solvent-induced membrane destabilization).

  • Control Implementation:

    • Positive Control: E-4031 (100 nM) must produce >80% hERG tail current inhibition.

    • Negative Control: Vehicle (0.1% DMSO) must show <5% drift in current amplitude over 10 minutes.

  • Electrophysiology Protocol: Apply a voltage step from a holding potential of -80 mV to +20 mV for 2 seconds (channel activation), followed by a step to -50 mV for 2 seconds (tail current recording).

  • Data Analysis: Calculate IC₅₀ values based on the reduction of the peak tail current.

Protocol B: Multiplexed Hepatotoxicity & Phospholipidosis Assay

Causality Note: Measuring general cell viability is insufficient. We multiplex CellTiter-Glo (ATP quantification) with a fluorescent phospholipidosis probe to differentiate between acute cytotoxicity and chronic lipid accumulation driven by SREBP-1 upregulation.

  • Spheroid Culture: Seed primary human hepatocytes into ultra-low attachment 96-well plates to form 3D spheroids. Why 3D? 2D cultures rapidly lose metabolic competence (CYP450 activity), masking the toxicity of spirocycle metabolites.

  • Dosing: Treat spheroids with test compounds (0.1 μM to 100 μM) for 72 hours.

  • Control Implementation: Use Amiodarone (10 μM) as a positive control for phospholipidosis and Chlorpromazine (50 μM) for acute cytotoxicity.

  • Multiplexed Readout:

    • Add LipidTox™ Red Phospholipidosis detection reagent for the final 24 hours of incubation. Measure fluorescence (Ex 595 nm / Em 615 nm).

    • Wash spheroids, then add CellTiter-Glo® 3D Reagent. Lyse for 30 minutes to extract ATP from the dense spheroid core. Measure luminescence.

  • Validation Metric: The assay is validated if Amiodarone induces a >3-fold increase in LipidTox fluorescence without reducing ATP levels by more than 20%.

ToxicityWorkflow cluster_0 In Vitro Toxicity Profiling Candidate Drug Candidate (Piperazine vs. Diazaspiro[3.5]nonane) hERG hERG Patch-Clamp (Cardiotoxicity) Candidate->hERG Cytotox CellTiter-Glo (General Cytotoxicity) Candidate->Cytotox Hepato Hepatocyte Spheroids (Phospholipidosis) Candidate->Hepato Decision Lead Selection (High Fsp3, Low Tox) hERG->Decision Cytotox->Decision Hepato->Decision

Fig 2. Multiparametric in vitro toxicity screening workflow for spirocyclic drug candidates.

References

  • Reilly, S. W., et al. (2018). "Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity." Journal of Medicinal Chemistry.[Link]

  • Arbo, M. D., et al. (2016). "Hepatotoxicity of piperazine designer drugs: up-regulation of key enzymes of cholesterol and lipid biosynthesis." PubMed.[Link]

  • Drug Hunter. (2025). "The Spirocycle Surge in Drug Discovery." Drug Hunter. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Tert-butyl 8-oxa-2,5-diazaspiro[3.5]nonane-5-carboxylate

An Expert Guide to the Safe Handling of Tert-butyl 8-oxa-2,5-diazaspiro[3.5]nonane-5-carboxylate In the dynamic field of drug discovery, novel molecular scaffolds are the currency of innovation. Tert-butyl 8-oxa-2,5-diaz...

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Author: BenchChem Technical Support Team. Date: March 2026

An Expert Guide to the Safe Handling of Tert-butyl 8-oxa-2,5-diazaspiro[3.5]nonane-5-carboxylate

In the dynamic field of drug discovery, novel molecular scaffolds are the currency of innovation. Tert-butyl 8-oxa-2,5-diazaspiro[3.5]nonane-5-carboxylate, a unique spirocyclic diamine, represents a valuable building block for creating complex molecules with precise three-dimensional architectures. As a Senior Application Scientist, my goal is to bridge the gap between a compound's potential and its practical, safe application in the laboratory. This guide provides an in-depth, experience-driven protocol for handling this specific reagent, ensuring both the safety of the researcher and the integrity of the experiment.

Hazard Identification: Understanding Your Reagent

Before handling any chemical, a thorough understanding of its potential hazards is non-negotiable. Based on the Globally Harmonized System (GHS) classifications, Tert-butyl 8-oxa-2,5-diazaspiro[3.5]nonane-5-carboxylate presents several hazards.[1]

Hazard ClassificationCategoryHazard StatementSignal Word
Acute Toxicity (Oral, Dermal, Inhalation)Category 4H302+H312+H332: Harmful if swallowed, in contact with skin, or if inhaled.Warning
Skin IrritationCategory 2H315: Causes skin irritation.Warning
Serious Eye DamageCategory 1H318: Causes serious eye damage.Danger
Specific Target Organ Toxicity (Single Exposure)Category 3H336: May cause drowsiness or dizziness.Warning

Expert Analysis: The "Danger" signal word associated with serious eye damage (H318) is the most critical takeaway.[1] This indicates that even brief contact can cause irreversible harm, mandating a higher level of eye protection than routine work might suggest. The combination of acute toxicity routes and skin irritation underscores the need for comprehensive barrier protection to prevent any direct contact with the substance.[1][2][3]

The Hierarchy of Controls: A Multi-Layered Safety Approach

Personal Protective Equipment (PPE) is the final, not the first, line of defense. Its effectiveness is predicated on the proper implementation of engineering and administrative controls.

  • Engineering Controls: The primary method for exposure reduction is to handle this compound within a certified chemical fume hood. This contains dust and vapors at the source, protecting the user's breathing zone.

  • Administrative Controls: This involves robust Standard Operating Procedures (SOPs). All personnel must be trained on the specific hazards of this compound. Clear labeling, restricted access to handling areas, and maintaining the minimal necessary quantity are essential administrative practices.

Personal Protective Equipment (PPE): An Essential Barrier

The selection of PPE must be deliberate and task-specific. The following protocols are designed to provide maximum protection based on the identified hazards.

Eye and Face Protection

Given the H318 classification for serious eye damage, standard safety glasses are insufficient.[1]

  • Required: Chemical splash goggles that form a seal around the eyes and conform to EN 166 (EU) or ANSI Z87.1 (US) standards are mandatory.[4][5]

  • Recommended for Splash Risk: When handling solutions or performing transfers with a risk of splashing, a full-face shield must be worn over the chemical splash goggles.[5][6]

Skin and Body Protection
  • Gloves: Chemical-resistant nitrile gloves are the standard. Always inspect gloves for tears or pinholes before use. For prolonged tasks or when handling larger quantities, consider double-gloving. If a glove is contaminated, it must be removed and replaced immediately, followed by hand washing.[4][7]

  • Lab Coat: A standard laboratory coat is required to protect against incidental contact.[5] For tasks with a higher risk of spills, such as work-ups or purification, a chemical-resistant apron should be worn over the lab coat.

Respiratory Protection

When working within a certified fume hood, respiratory protection is not typically required. However, in the event of a significant spill outside of containment where dust may become airborne, a NIOSH-approved N95 respirator or higher is necessary.[4]

PPE_Decision_Workflow PPE Selection Workflow cluster_assessment Risk Assessment cluster_ppe Required PPE start Assess Task is_solid Handling Solid? start->is_solid is_spill Large Spill (outside hood)? start->is_spill is_splash Splash Potential? is_solid->is_splash Yes (e.g., making solution) ppe_base Base PPE: - Nitrile Gloves - Lab Coat - Chemical Goggles is_solid->ppe_base No (e.g., weighing) is_splash->ppe_base No ppe_face_shield Add Face Shield is_splash->ppe_face_shield Yes is_spill->start No (Routine Ops) ppe_respirator Add N95 Respirator is_spill->ppe_respirator Yes ppe_face_shield->ppe_base (in addition to) ppe_respirator->ppe_base (in addition to)

Caption: Decision workflow for selecting appropriate PPE.

Operational and Disposal Plans

A seamless workflow from receipt to disposal minimizes risk.

Step-by-Step Handling Protocol
  • Receiving and Storage:

    • Upon receipt, inspect the container for damage in a well-ventilated area.

    • Store the container in a cool, dry, designated location away from incompatible materials, particularly strong acids.[2] The Boc (tert-butoxycarbonyl) protecting group is acid-labile and can be cleaved, altering the compound.[8][9]

    • Ensure the container is tightly sealed and clearly labeled.

  • Weighing and Solution Preparation (in a fume hood):

    • Don all required PPE (goggles, gloves, lab coat).

    • Tare a suitable weighing vessel on the balance.

    • Carefully transfer the solid using a spatula, avoiding the creation of dust.

    • Close the primary container immediately after transfer.

    • To dissolve, add the solid to the solvent in your reaction flask. Do not add solvent directly to the weighing vessel.

Disposal Plan

All waste must be treated as hazardous. Do not dispose of this chemical or its containers in standard trash or down the sink.

  • Segregation:

    • Solid Waste: All contaminated disposables (e.g., gloves, weighing papers, pipette tips) must be placed in a dedicated, sealed, and clearly labeled hazardous solid waste container.

    • Liquid Waste: All solutions containing the compound, including reaction mother liquors and solvent rinses, must be collected in a labeled hazardous liquid waste container.

  • Labeling: Waste containers must be labeled with "Hazardous Waste" and the full chemical name: "Tert-butyl 8-oxa-2,5-diazaspiro[3.5]nonane-5-carboxylate".

  • Collection: Follow your institution's specific procedures for hazardous waste pickup.

Disposal_Workflow Waste Disposal Workflow cluster_gen 1. Waste Generation cluster_seg 2. Segregation cluster_disp 3. Final Disposal start Experiment Complete solid Contaminated Solids (gloves, paper, etc.) start->solid liquid Contaminated Liquids (solvents, reaction mix) start->liquid solid_bin Labeled Solid Waste Container solid->solid_bin liquid_bin Labeled Liquid Waste Container liquid->liquid_bin ehs Schedule Pickup by Environmental Health & Safety solid_bin->ehs liquid_bin->ehs

Caption: A systematic workflow for hazardous waste disposal.

Emergency Procedures

Preparedness is paramount for mitigating the consequences of an accident.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[2][3]

  • Skin Contact: Remove all contaminated clothing. Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[4][10]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4][10]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4][11]

  • Spill Cleanup: For small spills within a fume hood, absorb with an inert material (e.g., vermiculite), collect in a sealed container, and dispose of as hazardous waste. For larger spills, evacuate the area and contact your institution's emergency response team.

By integrating this expert guidance into your laboratory's standard operating procedures, you can handle Tert-butyl 8-oxa-2,5-diazaspiro[3.5]nonane-5-carboxylate with the high degree of safety and confidence required for cutting-edge research.

References

  • tert-butyl 8-oxa-2,5-diazaspiro[3.5]nonane-5-carboxylate - NextSDS. NextSDS. [Link]

  • tert-butyl 2-oxo-8-oxa-5-azaspiro[3.5]nonane-5-carboxylate - NextSDS. NextSDS. [Link]

  • The importance of Personal Protective Equipment in the handling of chemicals. DC Fine Chemicals. [Link]

  • Protective Gear for Chemical Handling Must-Have Equipment. SAMS Solutions. [Link]

  • USP Chapter <800>: Personal Protective Equipment. Pharmacy Times. [Link]

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. [Link]

  • BOC Deprotection - ACS GCI Pharmaceutical Roundtable Reagent Guides. ACS Green Chemistry Institute. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Amine Protection and Deprotection. Master Organic Chemistry. [Link]

Sources

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